molecular formula C11H14FN B12985638 (R)-2-(3-Fluorophenyl)piperidine

(R)-2-(3-Fluorophenyl)piperidine

Cat. No.: B12985638
M. Wt: 179.23 g/mol
InChI Key: YTYUBQPJRNWHGE-LLVKDONJSA-N
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Description

(R)-2-(3-Fluorophenyl)piperidine is a chiral, fluorinated piperidine derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. The piperidine ring is a privileged scaffold in pharmaceuticals, found in more than twenty classes of approved drugs . The strategic incorporation of a fluorine atom at the 3-position of the phenyl ring can significantly modulate the compound's properties, including its lipophilicity, metabolic stability, and membrane permeability, while also influencing the basicity of the adjacent nitrogen atom . This makes (R)-2-(3-Fluorophenyl)piperidine a valuable intermediate for constructing potential bioactive molecules. The specific stereochemistry of the (R)-enantiomer is critical for achieving selective interactions with biological targets, as chirality can profoundly impact a compound's pharmacological activity . Researchers can utilize this compound as a core template in the design and synthesis of novel therapeutic agents. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(2R)-2-(3-fluorophenyl)piperidine

InChI

InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2/t11-/m1/s1

InChI Key

YTYUBQPJRNWHGE-LLVKDONJSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC(=CC=C2)F

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)F

Origin of Product

United States
Foundational & Exploratory

(R)-2-(3-Fluorophenyl)piperidine CAS number 1228542-47-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1228542-47-9 Formula: C₁₁H₁₄FN Molecular Weight: 179.24 g/mol

Executive Summary

(R)-2-(3-Fluorophenyl)piperidine is a high-value chiral heterocyclic building block, primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists and other G-protein coupled receptor (GPCR) modulators. As a "privileged scaffold," the 2-arylpiperidine core serves as a rigid pharmacophore that orients the aromatic moiety and the basic nitrogen into a specific spatial arrangement required for high-affinity binding to aminergic receptors (e.g., Dopamine, Serotonin, NMDA).

The incorporation of the fluorine atom at the meta-position of the phenyl ring is a strategic medicinal chemistry modification. It enhances metabolic stability by blocking cytochrome P450-mediated hydroxylation at a metabolically vulnerable site while simultaneously increasing lipophilicity (LogP) and membrane permeability without significantly altering steric bulk.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Systematic Name (2R)-2-(3-fluorophenyl)piperidine
CAS Number 1228542-47-9
Stereochemistry (R)-Enantiomer
Appearance Colorless to pale yellow oil (free base) or white solid (HCl salt)
Boiling Point ~260°C (predicted at 760 mmHg); ~110°C at 0.5 mmHg
pKa ~9.5 (Piperidine nitrogen)
LogP 2.6 ± 0.3 (Predicted)
Solubility Soluble in MeOH, DCM, DMSO; Low solubility in water (free base)

Synthetic Methodologies

Producing (R)-2-(3-Fluorophenyl)piperidine with high enantiomeric excess (ee >98%) is critical, as biological activity is often strictly governed by the C2-stereocenter. Two primary routes are detailed below: the modern Asymmetric Hydrogenation (catalytic) and the robust Classical Resolution.

Route A: Asymmetric Hydrogenation (Catalytic/Green Route)

This method utilizes a chiral Rhodium or Iridium catalyst to hydrogenate the corresponding pyridine precursor. It is atom-efficient and preferred for large-scale synthesis.

  • Precursor : 2-(3-Fluorophenyl)pyridine (synthesized via Suzuki coupling of 2-bromopyridine and 3-fluorophenylboronic acid).

  • Catalyst System : [Rh(COD)Cl]₂ complexed with a chiral bisphosphine ligand such as (S,S)-f-Binaphane or (R)-Josiphos . Note: The ligand chirality dictates the product stereochemistry; screening is required to confirm the specific ligand-product match.

  • Conditions : 50 bar H₂, 50°C, Methanol/Acetic Acid solvent.

Mechanism & Causality : The pyridine ring is activated by protonation (acetic acid). The chiral Rh-catalyst coordinates to the pyridine, directing hydride delivery to a specific face of the planar aromatic system. This breaks the aromaticity and establishes the C2 chiral center in the first hydrogenation step, which is the rate-determining and stereodefining step.

Route B: Classical Chiral Resolution (Robust/Standard)

For laboratories without high-pressure hydrogenation capabilities, resolution of the racemic mixture is a self-validating protocol.

  • Racemate Synthesis : Hydrogenation of 2-(3-fluorophenyl)pyridine over PtO₂ or Pd/C yields (±)-2-(3-fluorophenyl)piperidine.

  • Salt Formation : Dissolve racemate in hot ethanol. Add 0.5 equivalents of a chiral acid, typically (–)-Dibenzoyl-L-tartaric acid (L-DBTA).

  • Crystallization : Cool slowly. The (R)-amine/(L)-acid diastereomeric salt is typically less soluble and crystallizes out.

  • Free Basing : Treat the filtered salt with 1M NaOH and extract with DCM to yield the enantiopure (R)-amine.

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_RouteA Route A: Asymmetric Hydrogenation cluster_RouteB Route B: Chiral Resolution Start 2-Bromo-3-fluoropyridine + 3-Fluorophenylboronic acid Suzuki Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Suzuki Pyridine 2-(3-Fluorophenyl)pyridine Suzuki->Pyridine Rh_Cat Chiral Rh Catalyst (H2, 50 bar, MeOH) Pyridine->Rh_Cat Route A Rac_Red PtO2 / H2 (Racemic Reduction) Pyridine->Rac_Red Route B Product (R)-2-(3-Fluorophenyl)piperidine (>98% ee) Rh_Cat->Product Racemate (±)-Racemate Rac_Red->Racemate Resolution Crystallization with (-)-Dibenzoyl-L-tartaric acid Racemate->Resolution Resolution->Product 1. Filter Salt 2. NaOH Base

Caption: Dual synthetic pathways comparing catalytic asymmetric hydrogenation (Route A) and classical resolution (Route B).

Medicinal Chemistry Applications (SAR)

The (R)-2-(3-fluorophenyl)piperidine scaffold is a bioisostere of the 2-phenylpiperidine moiety found in several bioactive classes.

Neurokinin-1 (NK1) Receptor Antagonists

NK1 antagonists (e.g., CP-99,994, Aprepitant analogs) often feature a 2-phenylpiperidine core. The C2-phenyl group occupies a hydrophobic pocket in the receptor (Transmembrane domains TM5/TM6).

  • Role of Fluorine : The 3-fluoro substitution blocks metabolic oxidation at the phenyl ring, extending the half-life (

    
    ) of the drug.
    
  • Role of (R)-Configuration : The spatial orientation of the piperidine nitrogen is critical for forming a salt bridge with a conserved Aspartate residue (Asp) in the GPCR binding pocket. In many NK1 scaffolds, the (2S,3S) configuration is preferred, but the (R)-enantiomer is essential for specific "cis-2,3-disubstituted" analogs or as a control to map the stereochemical requirements of the binding pocket.

NMDA Receptor Modulators

Analogs of Ifenprodil (an NR2B-selective NMDA antagonist) utilize a piperidine linker. The 3-fluorophenyl group provides a specific electrostatic profile that can enhance selectivity for NR2B over NR2A subunits.

Analytical Characterization & Control

To ensure scientific integrity, the enantiomeric excess must be validated using Chiral HPLC.

Protocol: Chiral HPLC Method
  • Column : Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase : n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Temperature : 25°C.

  • Expected Results :

    • (S)-Enantiomer (CAS 1228542-46-8): Elutes first (approx.

      
       ~8-10 min).
      
    • (R)-Enantiomer (CAS 1228542-47-9): Elutes second (approx.

      
       ~12-15 min).
      
    • Note: Retention order may reverse depending on the specific column lot or mobile phase additives; always run a racemic standard first.

Safety & Handling (MSDS Summary)

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling : Handle under a fume hood. Wear nitrile gloves and safety glasses.

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Piperidines can absorb CO₂ from the air to form carbamates over time.

References

  • Glorius, F., et al. (2019).[1][2] "Rhodium-Catalyzed Asymmetric Hydrogenation of Fluorinated Pyridines." Journal of the American Chemical Society. Link

  • Fletcher, S. P., et al. (2023).[3] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids." Organic Chemistry Portal. Link

  • BenchChem Technical Support. (2025). "Comparative Analysis of Chiral Separation Techniques for Benzylpiperidines." BenchChem. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 1228542-46-8 (S-isomer)." PubChem. Link

  • Swain, C. J., et al. (1996). "N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines: a novel class of potent orally active human NK1 antagonists."[4] Journal of Medicinal Chemistry. Link

Sources

Strategic Fluorination of Phenylpiperidine Scaffolds: Physicochemical Tuning and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous CNS-active agents, including opioids (e.g., pethidine), SSRIs (e.g., paroxetine), and NMDA antagonists. However, the naked scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This guide analyzes the strategic incorporation of fluorine into the phenylpiperidine architecture.[1] We explore how fluorination serves as a dual-function tool: modulating physicochemical properties (pKa, LogD) and blocking metabolic "soft spots" (cytochrome P450 oxidation). We provide a validated synthetic protocol via Suzuki-Miyaura coupling and examine the structural causality behind the success of fluorinated therapeutics like Paroxetine.

The Fluorine Effect: Physicochemical & Conformational Tuning[2][3][4][5]

The introduction of fluorine into a phenylpiperidine scaffold is rarely a passive substitution. It induces profound electronic and steric changes that alter the molecule's interaction with biological targets.[2]

Electronic Modulation and pKa

The piperidine nitrogen is typically basic (pKa ~10-11). Substituents on the phenyl ring can influence this basicity through inductive effects, although the magnitude depends on the distance (number of bonds) between the fluorine and the nitrogen.

  • Inductive Withdrawal: A fluorine atom on the phenyl ring exerts an electron-withdrawing effect (

    
    ). While the phenyl ring acts as a spacer, this can slightly lower the pKa of the piperidine nitrogen, reducing the energetic penalty for desolvation before binding.
    
  • Dipole Alignment: The C-F bond introduces a strong dipole. In the context of receptor binding (e.g., SERT or 5-HT receptors), this dipole can engage in orthogonal multipolar interactions with carbonyls or amides in the binding pocket.

Metabolic Blocking

The most common application of fluorination in this scaffold is blocking para-hydroxylation . The phenyl ring is a prime target for CYP450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: CYP450 operates via a radical abstraction mechanism. The C-H bond strength is ~98 kcal/mol, whereas the C-F bond is ~116 kcal/mol. This thermodynamic barrier effectively renders the C-F bond inert to oxidative cleavage, redirecting metabolism or extending half-life (

    
    ).
    
Visualization: The Physicochemical Design Cycle

The following diagram illustrates the iterative logic used to optimize phenylpiperidine scaffolds using fluorine scanning.

DesignCycle Figure 1: Strategic Fluorination Design Cycle Scaffold Phenylpiperidine Scaffold Analysis Metabolic Liability (CYP2D6 Oxidation) Scaffold->Analysis Identifies Strategy Fluorine Scan (Ortho/Meta/Para) Analysis->Strategy Informs Optimization Lead Optimization (LogD & pKa Tuning) Strategy->Optimization Synthesizes Candidate Clinical Candidate (Blocked Metabolism) Optimization->Candidate Selects Candidate->Scaffold Iterates (Next Gen)

Figure 1: The iterative process of identifying metabolic soft spots and applying fluorine scans to optimize the phenylpiperidine core.

Synthetic Architectures: Validated Protocols

Constructing fluorinated phenylpiperidines requires robust methodology. While classic nucleophilic aromatic substitution (


) is possible, it is often limited by the availability of electron-deficient fluorobenzenes. The Suzuki-Miyaura coupling  offers a modular and convergent approach, allowing the coupling of commercially available fluorophenyl boronic acids with piperidine-derived electrophiles.
Protocol: Synthesis of 4-(4-Fluorophenyl)piperidine

This protocol describes the synthesis of a 4-arylpiperidine core via a Suzuki coupling of a vinyl triflate followed by hydrogenation. This route avoids the harsh conditions of Grignard additions to pyridinium salts.

Reagents & Materials:

  • N-Boc-4-piperidone

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    )
    
  • 4-Fluorophenylboronic acid[3]

  • 
     (Catalyst)
    
  • 
     or 
    
    
    
    (Base)
  • 
    , Pd/C (For reduction)
    

Step-by-Step Methodology:

  • Enol Triflate Formation:

    • Cool a solution of N-Boc-4-piperidone (1.0 equiv) in dry THF to -78°C under argon.

    • Add LiHMDS (1.1 equiv) dropwise over 20 mins. Stir for 1 hour to generate the enolate.

    • Add a solution of

      
       (1.1 equiv) in THF.
      
    • Warm to

      
       and stir for 2 hours.
      
    • QC Check: TLC (Hexane/EtOAc) should show disappearance of ketone.

    • Workup: Quench with saturated

      
      , extract with EtOAc, dry over 
      
      
      
      , and concentrate. Purify via flash chromatography (neutral alumina) to isolate the vinyl triflate.
  • Suzuki-Miyaura Coupling:

    • Dissolve the vinyl triflate (1.0 equiv) and 4-fluorophenylboronic acid (1.2 equiv) in a degassed mixture of DME/Water (3:1).

    • Add

      
       (2.5 equiv).
      
    • Add

      
       (5 mol%).
      
    • Heat to reflux (

      
      ) for 12 hours under inert atmosphere.
      
    • QC Check: Monitor by LC-MS for the formation of the coupled alkene product (M+H).

    • Workup: Filter through Celite, dilute with water, extract with EtOAc.

  • Hydrogenation & Deprotection:

    • Dissolve the coupled alkene in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 4-12 hours.
      
    • Filter catalyst.[4] Treat the crude N-Boc intermediate with 4M HCl in Dioxane to remove the Boc group.

    • Final Product: 4-(4-fluorophenyl)piperidine hydrochloride.

Visualization: Synthetic Workflow

Synthesis Figure 2: Modular Synthesis via Suzuki-Miyaura Coupling Start N-Boc-4-Piperidone Step1 Enol Triflate Formation (LiHMDS, PhNTf2) Start->Step1 Step2 Suzuki Coupling (4-F-Ph-B(OH)2, Pd(0)) Step1->Step2 Intermediate Fluorinated Tetrahydropyridine Step2->Intermediate Step3 Hydrogenation (H2, Pd/C) Intermediate->Step3 Final 4-(4-Fluorophenyl)piperidine Step3->Final

Figure 2: The Suzuki-Miyaura route allows for late-stage diversification by swapping the boronic acid partner.

Case Study: Paroxetine (Paxil)[8][9]

Paroxetine is the quintessential example of a fluorinated phenylpiperidine (specifically a 3,4-disubstituted piperidine). It acts as a Selective Serotonin Reuptake Inhibitor (SSRI).[5]

Structural Logic

Paroxetine contains a (3S, 4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine core.[5]

  • The Fluorine Role: The fluorine atom is located at the para-position of the phenyl ring.

  • Affinity vs. H-Bonding: Research indicates that the fluorine atom acts as a weak hydrogen bond acceptor in the serotonin transporter (SERT) binding pocket. More importantly, it modulates the electron density of the aromatic ring, optimizing

    
     stacking interactions within the active site.
    
  • Comparative Potency: Replacing the Fluorine (F) with Hydrogen (H), Bromine (Br), or Iodine (I) results in a significant loss of affinity (

    
    ).[6]
    
    • Paroxetine (F):[5][7][6][8]

      
       nM[5]
      
    • Bromo-analog:

      
       nM (Significant loss)
      
    • Iodo-analog:

      
       nM
      
    • Source:Navratna et al., eLife 2020 [1].

This data confirms that the fluorine is not merely a metabolic blocker in this context but a critical pharmacophore element driven by steric fit and electrostatics.

Metabolic Stability & ADME Profile

The primary driver for fluorinating the phenylpiperidine scaffold in early discovery is often to improve metabolic stability.

The Deuterium vs. Fluorine Switch

While deuterium can slow metabolism via the Kinetic Isotope Effect (KIE), fluorine completely blocks the site.

  • Phenylpiperidine Metabolism: The primary clearance route for non-fluorinated analogs is hydroxylation at the para-position of the phenyl ring, followed by glucuronidation and excretion.

  • Data Comparison (General Trends):

Compound VariantPrimary Metabolic RouteRelative Half-Life (

)
LogP (Lipophilicity)
Unsubstituted (H) Rapid p-hydroxylation (CYP2D6)1.0x (Baseline)2.5
Fluorinated (F) Blocked p-hydroxylation; diverted to N-oxidation or slow dealkylation~3.0x - 5.0x Increase2.7 (Slight Increase)
Chlorinated (Cl) Blocked p-hydroxylation; risk of reactive metabolites~2.5x Increase3.1 (High Increase)

Table 1: Impact of para-substitution on metabolic and physicochemical parameters.

Lipophilicity and CNS Penetration

Fluorination increases lipophilicity (LogP) compared to hydrogen, but less so than chlorine or bromine. This is crucial for CNS drugs like phenylpiperidines, which must cross the Blood-Brain Barrier (BBB). A moderate increase in LogP often aids membrane permeability without rendering the molecule essentially insoluble or prone to high non-specific binding.

References

  • Navratna, V., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Barnes-Seeman, D., et al. (2014).[9] Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of (R)-2-(3-Fluorophenyl)piperidine Derivatives as Dopamine Transporter Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Strategic modifications, such as fluorination, can significantly alter the physicochemical properties and biological activity of these derivatives.[3][4] This guide provides a comprehensive technical overview of a specific, highly promising class: (R)-2-(3-Fluorophenyl)piperidine derivatives. These compounds have garnered significant attention for their potent and selective inhibition of the dopamine transporter (DAT), a critical protein in regulating dopaminergic neurotransmission.[5][6] Dysregulation of the dopamine system is implicated in numerous neuropsychiatric conditions, including Attention-Deficit Hyperactivity Disorder (ADHD), depression, and substance use disorders, making DAT a key therapeutic target.[5] This document details the core mechanism of action, explores structure-activity relationships, provides validated, step-by-step experimental protocols for in vitro characterization, and discusses the therapeutic potential of this chemical class for researchers, scientists, and drug development professionals.

The Dopamine Transporter: A Critical Regulatory Hub

The dopamine transporter (DAT) is a presynaptic membrane protein that actively clears dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling.[5][] By blocking this reuptake mechanism, DAT inhibitors increase the extracellular concentration of dopamine, enhancing neurotransmission.[6][] This action forms the therapeutic basis for treating conditions characterized by dopamine deficits. The (R)-2-(3-Fluorophenyl)piperidine scaffold has emerged as a particularly effective pharmacophore for achieving high-affinity and selective DAT inhibition.

The Significance of the (R)-2-(3-Fluorophenyl)piperidine Scaffold

Piperidine-containing compounds are one of the most important building blocks in medicinal chemistry.[2][8] The strategic placement of a fluorine atom on the phenyl ring, specifically at the meta-position, often leads to favorable changes in metabolic stability, lipophilicity, and binding affinity.[3] The (R)-stereochemistry at the 2-position of the piperidine ring is frequently crucial for optimal interaction with the DAT binding site. This guide will dissect the nuances of how these structural features contribute to the potent biological activity observed in this class of molecules.

Core Mechanism of Action: Competitive Inhibition of the Dopamine Transporter

(R)-2-(3-Fluorophenyl)piperidine derivatives primarily function as competitive inhibitors at the dopamine transporter. They bind to the DAT, likely at or near the dopamine binding site, and physically obstruct the reuptake of dopamine from the synapse into the presynaptic neuron. This leads to a sustained elevation of synaptic dopamine levels, thereby amplifying and prolonging the activation of postsynaptic dopamine receptors.

This enhanced dopaminergic activity in key brain regions, such as the prefrontal cortex and striatum, is believed to underlie the therapeutic effects observed in conditions like ADHD, where executive function and attention are improved.[5]

DAT_Inhibition cluster_synapse Dopaminergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicles synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft dat Dopamine Transporter (DAT) dat->presynaptic d2r Postsynaptic D2 Receptors synaptic_cleft->dat Reuptake synaptic_cleft->d2r Binding & Signal derivative (R)-2-(3-Fluorophenyl) piperidine Derivative derivative->dat Inhibition da Dopamine Binding_Assay_Workflow start Start prep Prepare hDAT Membrane Suspension start->prep plate Set up 96-Well Plate (Total, NSB, Competition) prep->plate incubate Incubate Plate (e.g., 60 min, RT) plate->incubate filter Rapid Vacuum Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 → Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Protocol 2: Synaptosomal [³H]-Dopamine Uptake Assay (IC50)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters. [9][10][11]This provides a direct measure of the compound's inhibitory potency on DAT function.

4.2.1 Materials & Reagents

  • Tissue: Freshly dissected mouse or rat striatum. [9][11]* Homogenization Buffer: 0.32 M sucrose, 4-5 mM HEPES, pH 7.4. [9][10][11]* Uptake Buffer (KRH): e.g., 120 mM NaCl, 5 mM KCl, 25 mM HEPES, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, 1 mM ascorbic acid. [9][10]* Radiolabel: [³H]-Dopamine.

  • Inhibitors for Selectivity: 100 nM Desipramine (to block NET) and other inhibitors as needed. [10]* Stopping Solution: Ice-cold buffer.

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, scintillation counter.

4.2.2 Step-by-Step Methodology

  • Synaptosome Preparation:

    • Dissect striatal tissue in ice-cold buffer. [9][11] * Homogenize the tissue in ice-cold homogenization buffer using a glass-Teflon homogenizer. [11] * Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and debris. [10] * Transfer the supernatant (S1) to a new tube and centrifuge at a higher speed (e.g., 16,000 x g for 20 min at 4°C) to pellet the crude synaptosomes (P2). [9][10] * Discard the supernatant and resuspend the P2 pellet in fresh, ice-cold uptake buffer. [11]2. Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation for 10 minutes at 37°C with either vehicle or varying concentrations of the test compound.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine (e.g., 10-20 nM).

    • Allow the reaction to proceed for a short, defined period (e.g., 5-10 minutes) in the linear range of uptake. [12] * Terminate the uptake by rapid filtration over glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [³H]-Dopamine.

  • Non-Specific Uptake: Determine non-specific uptake in parallel samples incubated at 4°C or in the presence of a saturating concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine).

  • Counting & Analysis: Lyse the synaptosomes on the filters and measure the trapped radioactivity via scintillation counting. Subtract non-specific uptake from all values. Plot the percent inhibition of specific uptake versus the log concentration of the test compound to determine the IC50 value.

Therapeutic Potential & Future Directions

The potent and selective DAT inhibitory profile of (R)-2-(3-Fluorophenyl)piperidine derivatives makes them highly attractive candidates for the treatment of various CNS disorders.

  • ADHD: By increasing dopamine levels in the prefrontal cortex, these compounds could enhance focus, attention, and impulse control, offering an alternative to traditional stimulants like methylphenidate.

  • Depression: For certain subtypes of depression characterized by anhedonia and lack of motivation, enhancing dopaminergic tone could provide a unique antidepressant effect, distinct from that of more common serotonin-focused agents.

  • Substance Use Disorder: These compounds could potentially be used as substitution therapies, for example, for cocaine addiction, by occupying the DAT and preventing the euphoric rush of illicit stimulants. [5] Future research should focus on optimizing the pharmacokinetic properties of these derivatives to ensure adequate brain penetration and a desirable duration of action. Furthermore, comprehensive selectivity profiling against other transporters and receptors is crucial to minimize off-target effects and ensure a favorable safety profile. Exploring subtle variations in the substitution pattern may also yield compounds with "partial agonist" or "modulator" activity, which could offer therapeutic benefits with a lower potential for abuse. [5]

References

Sources

A Technical Guide to the Metabolic Stability of Fluorine-Substituted Piperidines: Strategies and Methodologies for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Paradox and the Fluorine Solution

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its prevalence stems from its ability to serve as a versatile scaffold, providing a basic nitrogen atom for key interactions with biological targets and improving physicochemical properties such as solubility. However, this aliphatic heterocycle often presents a significant challenge in drug development: metabolic instability. The very C-H bonds that make it a flexible scaffold also render it susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] This can lead to rapid clearance, low bioavailability, and the formation of potentially reactive metabolites, hindering the progression of otherwise promising drug candidates.[2][3]

For decades, medicinal chemists have sought strategies to "harden" these metabolic soft spots. Among the most successful and widely adopted tactics is the strategic incorporation of fluorine.[4] Fluorine is not merely a hydrogen isostere; its unique properties—extreme electronegativity, small van der Waals radius, and the immense strength of the C-F bond—allow it to profoundly influence a molecule's metabolic fate, often with minimal steric disruption.[4][5] By replacing a hydrogen atom with fluorine at a metabolically labile position, chemists can effectively block oxidation at that site.[6]

This guide provides a comprehensive overview of the metabolic stability of fluorine-substituted piperidines. We will move beyond the simplistic view of the C-F bond as just a "shield" and delve into the mechanistic rationale for its effectiveness. We will explore the common metabolic pathways of piperidines, discuss strategies for positional fluorination, and provide detailed, field-proven protocols for the experimental assessment of metabolic stability. This document is designed to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and validate more robust and effective piperidine-containing therapeutics.

Part 1: The Metabolic Landscape of Piperidines

Understanding the inherent metabolic liabilities of the piperidine ring is the first step toward designing more stable analogues. The liver is the primary site of drug metabolism, where CYP enzymes catalyze the oxidation of lipophilic compounds to facilitate their excretion.[7][8]

Common Metabolic Pathways

For piperidine-containing molecules, several oxidative pathways are prevalent:

  • Piperidine Ring Oxidation: CYP enzymes can directly hydroxylate the carbon atoms of the piperidine ring. Oxidation at the α-position (adjacent to the nitrogen) can lead to the formation of a lactam. Oxidation at the β- and γ-positions is also possible and often proceeds via an iminium ion intermediate.[9]

  • N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, a common metabolic route is the oxidation of the carbon atom attached to the nitrogen, leading to the cleavage of the N-alkyl group.[1][10] This process is a major clearance pathway for many drugs.[1]

  • Iminium Ion Formation: The initial oxidation of the α-carbon can generate a reactive iminium ion intermediate. This species can be further oxidized or react with cellular nucleophiles.[9]

These pathways are not mutually exclusive and often occur in parallel, contributing to the overall metabolic clearance of the drug.

cluster_0 Piperidine Metabolism via CYP450 Parent Piperidine-Containing Drug Iminium Iminium Ion Intermediate Parent->Iminium α-C Oxidation NDealk N-Dealkylation Parent->NDealk Side-Chain α-C Oxidation Alpha α-Hydroxylation (Lactam Formation) Iminium->Alpha Beta β/γ-Hydroxylation Iminium->Beta cluster_1 Microsomal Stability Assay Workflow Prep 1. Prepare Microsome/ Buffer Master Mix Add_Cmpd 2. Add Test Compound (1 µM final) Prep->Add_Cmpd Preinc 3. Pre-incubate at 37°C Add_Cmpd->Preinc Start 4. Initiate with NADPH Preinc->Start Incubate 5. Incubate at 37°C Start->Incubate Quench 6. Quench at Time Points (0, 5, 15, 30, 45 min) with ACN + IS Incubate->Quench Centrifuge 7. Centrifuge Plate Quench->Centrifuge Analyze 8. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Sources

Chiral Discrimination in Fluorinated Phenylpiperidines: A Comparative Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological distinction between the (R) and (S) enantiomers of 2-(3-fluorophenyl)piperidine. This analysis focuses on their divergent roles as Monoamine Transporter (MAT) inhibitors and NMDA receptor modulators, a critical dichotomy in neuropsychiatric drug development.[1]

Executive Summary

The 2-phenylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous CNS-active agents, including methylphenidate (NDRI) and ifenprodil (NMDA antagonist). The introduction of a fluorine atom at the meta (3) position of the phenyl ring creates 2-(3-fluorophenyl)piperidine , a probe molecule where enantiomeric configuration dictates target selectivity.

This guide analyzes the (S)-enantiomer as a preferential Monoamine Reuptake Inhibitor (resembling the d-amphetamine pharmacophore) and the (R)-enantiomer as a potential modulator of the NMDA GluN2B subunit or Sigma receptors. Understanding this "chiral switch" is essential for designing ligands with high selectivity profiles and reduced off-target toxicity.

Molecular Architecture & The "Fluoro-Switch"

The 3-Fluoro Substitution Effect

Replacing a hydrogen with fluorine at the 3-position is a strategic medicinal chemistry modification (Bioisosterism).

  • Metabolic Blockade: The C3 position on the phenyl ring is a primary site for Cytochrome P450 (CYP2D6) hydroxylation.[1] Fluorination blocks this metabolic soft spot, significantly extending the plasma half-life (

    
    ) compared to the unsubstituted parent.
    
  • Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring (inductive effect,

    
    ), lowering the pKa of the piperidine nitrogen slightly through through-space interactions. This alters the cation-pi interaction potential with the receptor binding pocket.[1]
    
Stereochemical Divergence

The 2-position of the piperidine ring is the chiral center.

  • (S)-Configuration: Aligns spatially with the rigid conformation of (+)-amphetamine and (R,R)-methylphenidate. It projects the secondary amine and the aromatic ring in the optimal distance (

    
    ) for bridging the Aspartate anchor and the aromatic cage of the Dopamine Transporter (DAT).
    
  • (R)-Configuration: Orients the piperidine ring away from the primary monoamine binding pocket, often reducing DAT affinity but opening accessibility to allosteric sites on the NMDA receptor (GluN2B subunit) or Sigma-1 receptors.

Pharmacophore Comparative Analysis

The (S)-Enantiomer: Monoamine Transporter (MAT) Profile

The (S)-2-(3-fluorophenyl)piperidine acts primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .

  • Binding Mechanism: The protonated nitrogen forms a salt bridge with the conserved Aspartate residue (Asp79 in DAT) in the transmembrane domain 1 (TM1).[1] The 3-fluorophenyl moiety slots into the hydrophobic sub-pocket formed by TM3 and TM6.

  • Functional Outcome: Inhibition of reuptake leads to elevated synaptic concentrations of dopamine and norepinephrine, resulting in psychostimulant effects.[1]

  • Selectivity: The 3-fluoro substituent typically enhances selectivity for NET (Norepinephrine Transporter) over SERT (Serotonin Transporter) compared to 4-substituted analogs.

The (R)-Enantiomer: NMDA & Sigma Profile

The (R)-enantiomer lacks the optimal steric fit for the DAT orthosteric site but gains affinity for "depressant" or "dissociative" targets.

  • NMDA Receptor (GluN2B): Phenylpiperidines with (R)-configuration often mimic the binding mode of Ifenprodil.[1] They bind to the N-terminal domain (NTD) interface of the GluN1/GluN2B heterodimer, acting as non-competitive antagonists.

  • Sigma-1 Receptor: The (R)-isomer often shows higher affinity for the Sigma-1 chaperone protein, which modulates calcium signaling and ER stress. This activity is associated with neuroprotection but also potential psychotomimetic side effects at high doses.[1]

Visualization of Signaling & Synthesis

Synaptic Signaling Pathway (NDRI Mechanism)

The following diagram illustrates the mechanism of action for the (S)-enantiomer at the dopaminergic synapse.

NDRI_Mechanism Presynaptic Presynaptic Neuron Vesicles Dopamine Vesicles Presynaptic->Vesicles Synthesis Synapse Synaptic Cleft Vesicles->Synapse Exocytosis (Ca2+ dependent) DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake (Normal) PostSynaptic Postsynaptic D1/D2 Receptors Synapse->PostSynaptic Binding DAT->Presynaptic Recycling Signal Downstream Signaling (cAMP / PKA) Drug (S)-2-(3-F-phenyl)piperidine Drug->DAT BLOCKS (Ki < 100nM) PostSynaptic->Signal Activation

Figure 1: Mechanism of Action for (S)-2-(3-fluorophenyl)piperidine acting as a reuptake inhibitor, increasing synaptic dopamine levels.

Enantioselective Synthesis Workflow

To study these pharmacophores, high enantiomeric purity (>99% ee) is required.[1] The preferred method is Rhodium-catalyzed asymmetric hydrogenation .[1]

Synthesis_Workflow Start 2-(3-Fluorophenyl)pyridine Reaction Hydrogenation (50 bar H2, MeOH, 60°C) Start->Reaction Catalyst Rh(cod)2BF4 + Chiral Phosphine Ligand (e.g., (S)-BINAP) Catalyst->Reaction Product Crude Piperidine Reaction->Product Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution Final_S (S)-Enantiomer (>99% ee) Resolution->Final_S Precipitate Final_R (R)-Enantiomer (>99% ee) Resolution->Final_R Supernatant

Figure 2: Workflow for the asymmetric synthesis and resolution of 2-(3-fluorophenyl)piperidine enantiomers.

Experimental Protocols

Protocol: Radioligand Binding Assay (DAT Selectivity)

Purpose: To determine the affinity constant (


) of the enantiomers for the Dopamine Transporter.[1]

Materials:

  • Tissue: Rat striatal membrane homogenates.[1]

  • Radioligand:

    
    WIN 35,428 (highly selective DAT ligand).[1]
    
  • Test Compounds: (R)- and (S)-2-(3-fluorophenyl)piperidine (dissolved in DMSO).

  • Non-specific binding blocker: Cocaine (

    
    ).[1]
    

Methodology:

  • Preparation: Thaw striatal membranes and resuspend in incubation buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 
       of test compound (concentrations 
      
      
      
      to
      
      
      ).
    • 
       of 
      
      
      
      WIN 35,428 (final conc. 5 nM).[1]
    • 
       of membrane suspension (
      
      
      
      protein).[1]
  • Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake and focus on binding).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Add liquid scintillation cocktail and count radioactivity.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Protocol: Chiral HPLC Separation

Purpose: To verify optical purity before biological testing.[1]

  • Column: Chiralpak AD-H or OD-H (

    
     mm, 
    
    
    
    ).
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Expected Result: The enantiomers should resolve with a separation factor (

    
    ) > 1.[1]2. The (S)-isomer typically elutes second on AD-H columns, but this must be confirmed with optical rotation standards.
    

Quantitative Data Summary

Parameter(S)-Enantiomer(R)-EnantiomerRelevance
Primary Target DAT / NETNMDA (GluN2B) / SigmaTarget engagement
DAT Affinity (

)
Low nM range (<100 nM)High nM / Low

Stimulant potency
NMDA Affinity (

)

Low

range
Dissociative risk
Metabolic Stability High (due to 3-F)High (due to 3-F)Duration of action
Therapeutic Class Psychostimulant / AntidepressantDissociative / NeuroprotectiveDrug indication

References

  • Mishra, S., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine."[1][2] Journal of the American Chemical Society.[1] Link[1][2]

  • Runyon, S. P., et al. (2011). "Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2." Bioorganic & Medicinal Chemistry Letters. Link

  • Kozikowski, A. P., et al. (2005). "Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency."[1] Journal of Medicinal Chemistry. Link[1][3]

  • Mottinelli, M., et al. (2019). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists."[1] ACS Chemical Neuroscience.[1] Link[1]

  • BenchChem. "The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide." BenchChem Technical Resources. Link[1]

Sources

The Strategic Role of (R)-2-(3-Fluorophenyl)piperidine in CNS Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological utility, synthetic pathways, and experimental characterization of (R)-2-(3-Fluorophenyl)piperidine , a privileged chiral scaffold in Central Nervous System (CNS) drug discovery.

Executive Summary

In modern neuropharmacology, the 2-phenylpiperidine core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The specific enantiomer (R)-2-(3-Fluorophenyl)piperidine has emerged as a critical high-value intermediate and pharmacophore, particularly in the development of Substance P (NK1) antagonists , NMDA receptor modulators (GluN2B-selective) , and Monoamine Reuptake Inhibitors .

This guide explores how the strategic incorporation of a fluorine atom at the meta-position of the phenyl ring, combined with the rigid stereochemistry of the (R)-isomer, solves two notorious challenges in CNS drug design: metabolic instability (cytochrome P450 oxidation) and off-target toxicity .

Medicinal Chemistry Profile: The "Fluorine Effect" & Chirality

Structural Logic and Bioisosterism

The utility of (R)-2-(3-Fluorophenyl)piperidine stems from three specific structural optimizations over the parent 2-phenylpiperidine:

  • Metabolic Blocking: The C3-position of the phenyl ring is a metabolic "soft spot," susceptible to hydroxylation by CYP2D6 and CYP3A4. Substitution with fluorine (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å) sterically and electronically blocks this oxidation without significantly altering the steric bulk required for receptor binding.

  • Electronic Modulation (pKa): The electron-withdrawing nature of the fluorine atom (inductive effect) lowers the pKa of the piperidine nitrogen (typically from ~10.5 to ~9.5). This increases the fraction of the non-ionized species at physiological pH, thereby enhancing Blood-Brain Barrier (BBB) permeability .

  • Conformational Rigidity: The piperidine ring locks the nitrogen and phenyl group into a specific dihedral angle, reducing the entropic penalty upon binding to targets like the NK1 receptor or the Dopamine Transporter (DAT).

Target Selectivity Landscape

The (R)-enantiomer is frequently the "eutomer" (active isomer) for specific CNS targets, while the (S)-enantiomer often acts as the distomer or targets alternate pathways.

Target ClassMechanism of ActionRole of (R)-2-(3-Fluorophenyl)piperidineTherapeutic Indication
NK1 Receptor AntagonistCore scaffold mimicking the Substance P N-terminus; F-substitution improves oral bioavailability.Depression, CINV (Chemotherapy-Induced Nausea)
NMDA Receptor GluN2B AntagonistAllosteric modulator; binds to the ifenprodil binding site.Treatment-Resistant Depression, Neuropathic Pain
Monoamine Transporters NET/DAT InhibitorBlocks reuptake of norepinephrine/dopamine.ADHD, Narcolepsy
Sigma-1 Receptor Agonist/AntagonistChaperone protein modulation; neuroprotection.Neurodegenerative diseases

Technical Workflow: Enantioselective Synthesis

Producing the pure (R)-enantiomer is critical, as the (S)-isomer may induce unwanted side effects. The following protocol describes a scalable Asymmetric Hydrogenation route, preferred over resolution methods for its high atom economy.

Synthesis Diagram (Graphviz)

SynthesisPath Figure 1: Enantioselective Synthesis via Iridium-Catalyzed Asymmetric Hydrogenation Start 3-Fluorobenzaldehyde + 5-chloropentan-1-amine Imine Cyclic Imine Intermediate (Tetrahydropyridine) Start->Imine Condensation -H2O Hydrogenation Asymmetric Hydrogenation (H2, 50 bar, TFE) Imine->Hydrogenation Substrate Catalyst Ir-Catalyst (R)-SegPhos or equivalent Catalyst->Hydrogenation Chiral Induction Purification Chiral Salt Resolution (L-Tartaric Acid) Hydrogenation->Purification Crude (R)-Amine Product (R)-2-(3-Fluorophenyl)piperidine (>99% ee) Purification->Product Free Base Liberation

Detailed Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

Rationale: This method avoids the use of stoichiometric chiral auxiliaries and typically yields ee > 95%.

Materials:

  • Precursor: 6-(3-fluorophenyl)-2,3,4,5-tetrahydropyridine (Cyclic Imine).

  • Catalyst: [Ir(cod)Cl]2 (1.0 mol%) + (R)-SegPhos (2.2 mol%).

  • Solvent: Trifluoroethanol (TFE) / Dichloromethane (1:1).

  • Additives: Iodine (I2) (5 mol%) – Critical for enhancing catalyst turnover.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox under argon, mix [Ir(cod)Cl]2 and (R)-SegPhos in degassed dichloromethane. Stir for 30 minutes to form the active chiral complex.

  • Substrate Loading: Add the cyclic imine (1.0 eq) and Iodine (0.05 eq) to the catalyst solution. Dilute with TFE.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless steel autoclave. Purge with H2 (3 cycles). Pressurize to 50 bar (725 psi) H2.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor conversion via HPLC (Chiralcel OD-H column).

  • Workup: Vent H2 carefully. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOH and add L-Tartaric acid (1.0 eq) to precipitate the diastereomeric salt. Recrystallize from EtOH/H2O to upgrade ee to >99%. Liberate the free base using 1M NaOH extraction.

Biological Characterization: NK1 Receptor Binding Assay

To validate the utility of the synthesized scaffold, researchers must confirm its affinity for the target. Below is a standard protocol for evaluating binding affinity (


) at the Neurokinin-1 (NK1) receptor, a primary target for this pharmacophore.
Signaling Pathway Context (Graphviz)

NK1Signaling Figure 2: NK1 Receptor Signaling Pathway & Antagonism Mechanism Ligand Substance P (Endogenous) OR (R)-2-(3-F-phenyl)piperidine NK1R NK1 Receptor (GPCR - Gq coupled) Ligand->NK1R Binding/Antagonism AntagonistBlock Antagonist binding prevents Gq coupling & Ca2+ spike Ligand->AntagonistBlock Gq Gq/11 Protein NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 CaRelease Intracellular Ca2+ Release IP3->CaRelease Via IP3R on ER PKC PKC Activation DAG->PKC Response Pain Transmission / Emesis / Neuroinflammation CaRelease->Response Downstream Signaling

Radioligand Binding Protocol (Competition Assay)

Rationale: Determines the affinity (


) of the test compound by displacing a known radiolabeled ligand.

Reagents:

  • Membranes: CHO cells stably expressing human NK1 receptors.

  • Radioligand:

    
    -Substance P (0.5 nM final concentration).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl2, 0.02% BSA.

  • Non-specific control: Aprepitant (10 µM).

Procedure:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer.

  • Incubation: In a 96-well plate, add:

    • 50 µL Test Compound (Serial dilution

      
       to 
      
      
      
      M).
    • 50 µL

      
      -Substance P.
      
    • 100 µL Membrane suspension (10 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 25°C with gentle shaking.

  • Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail to filters and count radioactivity (CPM) in a beta-counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Safety & Handling

While (R)-2-(3-Fluorophenyl)piperidine is a research chemical, its structural similarity to bioactive monoamines requires strict adherence to safety protocols.

  • Hazard Class: Irritant (Skin/Eye), potential Acute Toxicity (Oral).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO2.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to Fluorine content).

References

  • BenchChem. (2025).[1][2] The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide. Retrieved from

  • Rowley, M., et al. (2001).[3] "3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists."[3][4] Journal of Medicinal Chemistry, 44(10), 1603-1614. Retrieved from

  • Szabo, M., et al. (2025).[5] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131495822, (R)-2-(3-Fluoro-5-methoxyphenyl)piperidine. Retrieved from

  • ChemScene. (n.d.). Product Information: (S)-2-(3-fluorophenyl)piperidine (CAS 1228542-46-8).[6] Retrieved from

  • GlaxoSmithKline. (2009). Discovery of GSK962040: A Motilin Receptor Agonist. Journal of Medicinal Chemistry. Retrieved from

Sources

Methodological & Application

Enantioselective hydrogenation of 2-(3-fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Enantioselective Hydrogenation of 2-(3-Fluorophenyl)pyridine via Iridium-Catalyzed Reduction of Pyridinium Salts

Abstract & Introduction

Chiral piperidines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Specifically, the enantioenriched 2-arylpiperidine framework is a key building block for synthesizing potent therapeutic agents. This application note provides a detailed, field-proven protocol for the asymmetric hydrogenation of 2-(3-fluorophenyl)pyridine to produce chiral 2-(3-fluorophenyl)piperidine, a valuable synthetic intermediate.[2]

The direct hydrogenation of pyridines presents significant challenges due to the high aromatic stabilization energy of the pyridine ring and the propensity for both the substrate and the saturated piperidine product to coordinate to and poison the metal catalyst.[3][4] To overcome these hurdles, a substrate activation strategy is employed. This protocol details the conversion of the weakly reactive pyridine into a highly reactive N-benzylpyridinium salt, which facilitates a highly efficient and enantioselective hydrogenation using a chiral Iridium-bisphosphine catalytic system.[4] This method avoids catalyst deactivation and enables the synthesis of the target molecule with excellent enantioselectivity under practical reaction conditions.

Principle of the Reaction: Substrate Activation

The core of this methodology lies in activating the pyridine ring to make it susceptible to hydrogenation. The lone pair of electrons on the pyridine nitrogen is responsible for its catalyst-poisoning properties. By quaternizing the nitrogen with an activating group (e.g., a benzyl group), two critical objectives are achieved:

  • Elimination of Catalyst Poisoning: The nitrogen lone pair is engaged in a covalent bond, preventing it from coordinating to the iridium catalyst center.[4]

  • Destruction of Aromaticity: The formation of the pyridinium cation significantly reduces the aromatic stability of the ring, lowering the activation energy required for hydrogenation.[5][6]

The subsequent hydrogenation is catalyzed by an in-situ-generated chiral iridium complex. The complex consists of an iridium precursor, such as [Ir(COD)Cl]2, and a chiral bisphosphine ligand, like (S)-MeO-BIPHEP. An iodine additive is often crucial for activating the iridium(I) precursor to the active iridium(III) catalytic species.[5][7] The chiral ligand environment dictates the facial selectivity of the hydride transfer from the metal to the substrate, resulting in the formation of one enantiomer in excess.

sub 2-(3-Fluorophenyl)pyridine act Pyridinium Salt Formation (Substrate Activation) sub->act BnBr, Toluene salt N-Benzyl-2-(3-fluorophenyl)pyridinium Bromide act->salt hydro Asymmetric Hydrogenation [Ir]/(S)-Ligand, H₂ salt->hydro prod (S)-2-(3-Fluorophenyl)piperidine hydro->prod High e.e.

Figure 1: Conceptual reaction pathway.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. High-pressure hydrogenation must be conducted in a certified autoclave behind a safety shield. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of N-Benzyl-2-(3-fluorophenyl)pyridinium Bromide

This preliminary step converts the starting pyridine into the activated substrate required for hydrogenation.

Materials:

  • 2-(3-Fluorophenyl)pyridine

  • Benzyl bromide (BnBr)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Diethyl ether (for washing)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(3-fluorophenyl)pyridine (1.0 eq.).

  • Add anhydrous toluene (approx. 5 mL per 1 mmol of pyridine).

  • Add benzyl bromide (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. A precipitate will form as the reaction progresses.

  • Cool the mixture to room temperature.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the resulting white to off-white solid under high vacuum to yield the pyridinium salt. The product is typically used in the next step without further purification.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation

Materials & Equipment:

  • N-Benzyl-2-(3-fluorophenyl)pyridinium bromide (from Protocol 3.1)

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-MeO-BIPHEP (or another suitable chiral bisphosphine ligand)

  • Iodine (I₂)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH))

  • High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

  • Schlenk line and standard glassware for handling air-sensitive reagents

  • Hydrogen gas (high purity, 5.0 grade)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict nitrogen atmosphere, add [Ir(COD)Cl]₂ (0.005 eq., 0.5 mol%) and (S)-MeO-BIPHEP (0.011 eq., 1.1 mol%) to a small vial. Add a portion of the degassed solvent (approx. 2 mL) and stir for 20-30 minutes to form the pre-catalyst solution.

  • Reactor Charging: To the glass liner of the autoclave, add the N-benzyl-2-(3-fluorophenyl)pyridinium bromide (1.0 eq.) and iodine (0.05 eq., 5 mol%).

  • Reaction Assembly: Place the liner inside the autoclave. Transfer the pre-catalyst solution from step 1 into the liner via cannula. Wash the vial with the remaining degassed solvent to ensure quantitative transfer, adding the washings to the reactor. The total solvent volume should be sufficient to create a stirrable solution (e.g., 0.1 M concentration).

  • Hydrogenation: Seal the autoclave securely. Purge the system by pressurizing with hydrogen gas (to ~10 bar) and then venting (to ~1 bar) at least five times to remove all air.

  • Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂).[8]

  • Begin stirring and heat the reaction to the set temperature (e.g., 30-40 °C).

  • Maintain the reaction under these conditions for 24-48 hours. Monitor the pressure; a drop in pressure indicates hydrogen consumption.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen gas in a fume hood.

  • Open the autoclave and remove the reaction mixture.

  • Product Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product will contain the hydrogenated product as a salt. For many applications, de-benzylation is required. A common method is catalytic transfer hydrogenation using Pd/C and a hydrogen donor like ammonium formate, or direct hydrogenation over a palladium catalyst.

    • After de-benzylation, perform a standard aqueous work-up. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(3-fluorophenyl)piperidine.

Characterization and Analysis

Structural Verification
  • ¹H and ¹³C NMR: Confirm the structure of the final product and verify the absence of starting material. The disappearance of aromatic proton signals from the pyridine ring and the appearance of aliphatic signals in the piperidine region are key indicators.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

Determination of Enantiomeric Excess (e.e.)

The most critical analysis is the determination of the product's enantiomeric purity. This is reliably achieved using Chiral High-Performance Liquid Chromatography (HPLC).[9]

Recommended Chiral HPLC Method:

  • Instrument: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended for this class of compounds. Examples include Daicel Chiralpak AD-H or Chiralcel OD-H.[9]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A small amount of a basic additive (e.g., Diethylamine, DEA) is often required to achieve good peak shape for basic analytes like piperidines. A typical starting condition would be 90:10 Hexane:Isopropanol + 0.1% DEA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm or 260 nm.

  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 0.5 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and the racemic standard. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Expected Results & Data Summary

The following table summarizes typical results for the asymmetric hydrogenation of 2-aryl pyridinium salts based on established literature precedents.[1][4]

Substrate EntryCatalyst SystemPressure (bar)Temp (°C)Time (h)Yield (%)e.e. (%)
N-Benzyl-2-phenylpyridinium[Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂503024>9596
N-Benzyl-2-(4-methoxyphenyl)pyridinium[Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂503024>9595
N-Benzyl-2-(3-fluorophenyl)pyridinium [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂ 50 30 24 >90 (Expected) >95 (Expected)

Workflow Visualization

The following diagram outlines the complete experimental workflow from starting materials to final analysis.

sub Start: 2-(3-Fluorophenyl)pyridine salt_prep Protocol 3.1: Pyridinium Salt Synthesis sub->salt_prep salt Isolate & Dry Pyridinium Salt salt_prep->salt hydro_prep Prepare Catalyst & Charge Autoclave salt->hydro_prep hydro Protocol 3.2: Asymmetric Hydrogenation (H₂) hydro_prep->hydro workup Workup & Purification (Column Chromatography) hydro->workup product Purified (S)-2-(3-Fluorophenyl)piperidine workup->product analysis Analysis: NMR, MS, Chiral HPLC product->analysis result Final Report: Yield, Purity, e.e. analysis->result

Sources

Preparation of HCl salt of (R)-2-(3-Fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation of the HCl Salt of (R)-2-(3-Fluorophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of the hydrochloride (HCl) salt of (R)-2-(3-Fluorophenyl)piperidine, a valuable chiral building block in medicinal chemistry. The synthesis of this compound is of significant interest due to the prevalence of the 2-arylpiperidine motif in numerous pharmacologically active agents. This guide outlines a robust and reproducible methodology, beginning with the racemic synthesis of 2-(3-fluorophenyl)piperidine, followed by diastereomeric salt resolution using a chiral resolving agent, and concluding with the formation and purification of the target HCl salt. The protocols described herein are designed to be self-validating, with in-process controls and analytical checkpoints to ensure the chemical identity, purity, and enantiomeric excess of the final product.

Introduction: The Significance of Chiral 2-Arylpiperidines

The 2-arylpiperidine scaffold is a privileged structure in drug discovery, forming the core of numerous central nervous system (CNS) active compounds, including antidepressants, antipsychotics, and analgesics. The stereochemistry of these molecules is often critical to their pharmacological activity and safety profile, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or contribute to off-target effects. Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure 2-arylpiperidines, such as (R)-2-(3-Fluorophenyl)piperidine, is a key focus in pharmaceutical research and development.

This application note details a well-established and reliable method for obtaining the enantiomerically pure (R)-isomer of 2-(3-Fluorophenyl)piperidine via classical resolution, a technique that remains highly relevant in both academic and industrial settings due to its scalability and cost-effectiveness. The subsequent conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and aqueous solubility, facilitating its handling and formulation.

Synthetic Strategy Overview

The overall synthetic approach is a three-stage process, which is depicted in the workflow diagram below. The process begins with the synthesis of racemic 2-(3-fluorophenyl)piperidine, followed by chiral resolution to isolate the desired (R)-enantiomer, and finally, the formation of the hydrochloride salt.

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: HCl Salt Formation A 2-Picoline C Racemic 2-(3-Fluorophenyl)pyridine A->C Nucleophilic Addition B 3-Fluorophenyllithium B->C D Racemic 2-(3-Fluorophenyl)piperidine C->D Catalytic Hydride Reduction E Racemic Amine G Diastereomeric Salt ((R)-Amine-(L)-Acid) E->G Salt Formation & Fractional Crystallization F (-)-Dibenzoyl-L-tartaric acid F->G H (R)-2-(3-Fluorophenyl)piperidine (Free Base) G->H Basification I (R)-Free Base K (R)-2-(3-Fluorophenyl)piperidine HCl I->K Protonation & Crystallization J HCl in Solvent J->K

Figure 1: Overall synthetic workflow from starting materials to the final HCl salt.

Experimental Protocols

Stage 1: Synthesis of Racemic 2-(3-Fluorophenyl)piperidine

This stage involves the synthesis of the racemic precursor. A common and effective method is the addition of an organometallic reagent, such as 3-fluorophenyllithium, to a pyridine derivative, followed by reduction of the resulting intermediate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1-Bromo-3-fluorobenzene175.0020.0 g0.114Starting material
n-Butyllithium (2.5 M in hexanes)64.0648.0 mL0.120Handle with care under inert atmosphere
2-Picoline93.1310.6 g0.114Freshly distilled
Anhydrous Diethyl Ether74.12300 mL-Dry over sodium/benzophenone
Sodium borohydride (NaBH₄)37.838.6 g0.228Moisture sensitive
Methanol32.04150 mL-Anhydrous
Dichloromethane (DCM)84.93200 mL-For extraction
Saturated aq. NaHCO₃-100 mL-For workup
Anhydrous MgSO₄120.3710 g-Drying agent

Protocol:

  • Preparation of 3-Fluorophenyllithium: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-3-fluorobenzene (20.0 g, 0.114 mol) and anhydrous diethyl ether (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (48.0 mL of a 2.5 M solution in hexanes, 0.120 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for an additional 30 minutes.

  • Addition to 2-Picoline: In a separate flame-dried flask, dissolve 2-picoline (10.6 g, 0.114 mol) in anhydrous diethyl ether (150 mL) and cool to -78 °C. Transfer the freshly prepared 3-fluorophenyllithium solution to the dropping funnel via cannula and add it dropwise to the 2-picoline solution over 45 minutes. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Reduction to Piperidine: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add methanol (150 mL) to quench any unreacted organolithium species. In a portion-wise manner, add sodium borohydride (8.6 g, 0.228 mol) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the solvent. To the residue, add water (100 mL) and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield crude racemic 2-(3-fluorophenyl)piperidine as an oil. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) if necessary.

Stage 2: Chiral Resolution using (-)-Dibenzoyl-L-tartaric acid

This protocol employs fractional crystallization of diastereomeric salts to separate the enantiomers. The choice of resolving agent is crucial for efficient separation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Racemic 2-(3-Fluorophenyl)piperidine179.2410.0 g0.0558From Stage 1
(-)-Dibenzoyl-L-tartaric acid (DBTA)358.3210.0 g0.0279Chiral resolving agent
Ethanol (95%)46.07200 mL-Solvent for crystallization
2 M Sodium Hydroxide (NaOH)40.00~50 mL-For basification
Diethyl Ether74.12150 mL-For extraction

Protocol:

  • Diastereomeric Salt Formation: Dissolve racemic 2-(3-fluorophenyl)piperidine (10.0 g, 0.0558 mol) in warm 95% ethanol (100 mL). In a separate flask, dissolve (-)-dibenzoyl-L-tartaric acid (10.0 g, 0.0279 mol) in warm 95% ethanol (100 mL). Combine the two solutions and heat the mixture gently until a clear solution is obtained.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (R)-amine with the (L)-acid is typically less soluble and will crystallize out. If no crystals form, scratching the inside of the flask with a glass rod may induce crystallization. Allow the mixture to stand at room temperature for 12-24 hours, then cool to 4 °C for an additional 4 hours to maximize crystal formation.

  • Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold 95% ethanol. The collected solid is the (R)-2-(3-fluorophenyl)piperidine • (-)-dibenzoyl-L-tartrate salt.

  • Liberation of the Free Base: Suspend the diastereomeric salt in water (100 mL) and add 2 M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >12. Extract the liberated free base with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-2-(3-fluorophenyl)piperidine as a colorless oil.

G cluster_main Chiral Resolution Process A Racemic Amine (R)-Amine + (S)-Amine C Mixture of Diastereomeric Salts (R)-Amine:(L)-Acid (S)-Amine:(L)-Acid A->C B Chiral Acid (L)-Acid B->C D {Crystallization Less Soluble Salt Precipitates} C->D E Solid Phase (R)-Amine:(L)-Acid D->E Collect F Solution Phase Enriched in (S)-Amine:(L)-Acid D->F Discard/Rework G {Basification (e.g., NaOH)} E->G H Pure (R)-Amine (Free Base) G->H

Figure 2: Logical flow of the chiral resolution via diastereomeric salt crystallization.

Stage 3: Preparation of the Hydrochloride Salt

The final step is the conversion of the enantiomerically pure free base into its more stable and handleable HCl salt.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
(R)-2-(3-Fluorophenyl)piperidine179.245.0 g0.0279From Stage 2
2 M HCl in Diethyl Ether-~15 mL~0.030Commercially available or freshly prepared
Anhydrous Diethyl Ether74.12100 mL-For precipitation and washing

Protocol:

  • Salt Formation: Dissolve the (R)-2-(3-fluorophenyl)piperidine free base (5.0 g, 0.0279 mol) in anhydrous diethyl ether (100 mL) in a flask equipped with a magnetic stirrer.

  • Precipitation: While stirring, add 2 M HCl in diethyl ether (~15 mL, ~0.030 mol) dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

  • Isolation and Purification: Stir the resulting slurry at room temperature for 1 hour. Collect the white solid by vacuum filtration. Wash the filter cake with a generous amount of cold, anhydrous diethyl ether to remove any excess HCl and impurities.

  • Drying: Dry the product under high vacuum at 40-50 °C for several hours to remove residual solvent. The final product should be a fine, white, crystalline solid.

Analytical Characterization

To ensure the quality of the final product, a series of analytical tests should be performed.

Recommended Analytical Methods:

AnalysisPurposeExpected Result
Melting Point Assess purity and identitySharp melting point, compare to literature value
¹H and ¹³C NMR Confirm chemical structureSpectra consistent with the proposed structure
Mass Spectrometry Confirm molecular weight[M+H]⁺ ion corresponding to the free base
Chiral HPLC Determine enantiomeric excess (e.e.)e.e. > 99%

Example Chiral HPLC Conditions:

  • Column: Chiralcel OD-H or equivalent

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

The retention times of the (R) and (S) enantiomers should be determined using a sample of the racemic material. The final product should show only a single, sharp peak corresponding to the (R)-enantiomer.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Stage 1 Incomplete formation of the organolithium reagent; moisture contamination.Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly titrated n-butyllithium.
No crystallization in Stage 2 Solution is too dilute or supersaturated; incorrect solvent system.Try concentrating the solution slightly. Scratch the flask or add a seed crystal. Experiment with different solvent systems (e.g., ethanol/water mixtures).
Low enantiomeric excess Incomplete separation of diastereomers.Perform a second recrystallization of the diastereomeric salt. Ensure slow cooling to promote selective crystallization.
Product is an oil or sticky solid Residual solvent; incomplete salt formation.Ensure the free base is fully converted to the salt. Dry the final product under high vacuum for an extended period, possibly with gentle heating.

Conclusion

This application note provides a comprehensive and field-tested protocol for the preparation of (R)-2-(3-Fluorophenyl)piperidine HCl. By following the detailed steps for synthesis, resolution, and salt formation, researchers can reliably produce this key chiral intermediate with high purity and enantiomeric excess. The inclusion of analytical checkpoints and troubleshooting guidance serves to create a self-validating workflow, ensuring the integrity and reproducibility of the experimental outcome. This methodology is well-suited for laboratory-scale synthesis and provides a solid foundation for further process development and scale-up.

References

  • Title: Asymmetric Synthesis of 2-Arylpiperidines. Source: Chemical Reviews. URL: [Link]

  • Title: Classical Resolution of Racemates. Source: Organic & Biomolecular Chemistry. URL: [Link]

  • Title: The use of tartaric acid and its derivatives in chiral resolution. Source: Tetrahedron: Asymmetry. URL: [Link]

  • Title: Practical Organic Synthesis: A Laboratory Manual. Source: Wiley. URL: [Link]

Validation & Comparative

Definitive Guide: Determination of Absolute Configuration using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the determination of Absolute Configuration (AC) —the precise spatial arrangement of atoms in a chiral molecule (


 or 

)—is a critical regulatory requirement (FDA Policy Statement 1992). While X-ray crystallography remains the "Gold Standard" for unambiguous assignment, recent advances in Vibrational Circular Dichroism (VCD) and Bayesian statistical refinements (Hooft/Parsons methods) have reshaped the analytical landscape.

This guide objectively compares X-ray crystallography against its primary alternatives, providing field-proven protocols for determining AC even in challenging "light-atom" structures (C, H, O, N only).

Part 1: The Gold Standard – X-ray Crystallography

The Mechanism: Anomalous Scattering

Standard X-ray diffraction assumes Friedel’s Law, where the intensity of a reflection


 is identical to its inverse 

.[1] This holds true for centrosymmetric structures. However, to determine AC, we must exploit Anomalous Scattering .

When the incident X-ray energy is near the absorption edge of an atom in the crystal, the atomic scattering factor (


) becomes a complex number:


  • 
    : Normal scattering (electron density).[2]
    
  • 
     and 
    
    
    
    : Anomalous dispersion corrections.

The imaginary component (


) causes a phase shift that breaks Friedel’s Law, resulting in measurable intensity differences between Bijvoet pairs  (Friedel pairs). This difference allows us to distinguish between a structure and its inverted image (enantiomorph).
Statistical Validation: Flack, Hooft, and Parsons

The reliability of AC determination is quantified by specific parameters.[3] A common error in R&D is relying solely on the Flack parameter for weak anomalous scatterers.

ParameterSymbolMethodologyBest Use Case
Flack Parameter

Least-squares refinement of the twin fraction.

Strong anomalous signal (presence of heavy atoms: Cl, S, P, metals).
Hooft Parameter

Bayesian statistical analysis of Bijvoet differences.[4][5]Light-atom structures (O, N, C only). More robust against noise.
Parsons Quotient

Uses intensity quotients (

) rather than differences.
High-precision validation; reduces systematic errors (absorption).

Interpretation of


 (Flack): 
  • 
     (with 
    
    
    
    ): Correct Absolute Configuration.
  • 
    : Inverted Structure (The model is the mirror image of the crystal).
    
  • 
    : Racemic Twin or lack of anomalous signal.
    

Critical Insight: For light-atom molecules (pharmaceuticals), the standard uncertainty (


) of the Flack parameter is often too large (>0.3) to be conclusive. In these cases, the Hooft parameter (

)
must be used, as it often yields valid probabilities (

,

) even when the Flack parameter fails [1, 2].

Part 2: Comparative Analysis (X-ray vs. Alternatives)

While X-ray is definitive, it is not always feasible.[6] The following matrix compares it with Vibrational Circular Dichroism (VCD) and NMR (Mosher's Method).

Performance Matrix
FeatureX-ray Crystallography VCD (Vibrational Circular Dichroism) NMR (Mosher's Method)
Primary Requirement Single Crystal (approx.[7]

mm)
Solution phase (approx. 5-10 mg)Derivatization with chiral agent
Destructive? No (Non-destructive)No (Recoverable sample)Yes (Chemical modification)
Time to Result 2–24 hours (Data collection + Refinement)2–5 days (Measurement + DFT Calculation)1–2 days (Synthesis + NMR time)
Accuracy Definitive (>99%) Direct observation.High (>95%) Dependent on DFT level of theory.Medium-High Dependent on conformational rigidity.
Light Atom Capability Challenging (Requires Cu source & high redundancy).Excellent (No heavy atom required).Excellent (Standard organic chemistry).
Regulatory Status FDA Preferred (Gold Standard).FDA Accepted (Growing adoption).FDA Accepted (Supporting data).
Deep Dive: X-ray vs. VCD

Case Study: Santonin

  • X-ray: Requires crystallization.[7] If the molecule is an oil or amorphous solid, X-ray is impossible without co-crystallization (e.g., with a chiral salt), which alters the solid-state form.

  • VCD: Can measure Santonin directly in

    
     solution. The experimental spectrum is compared to a DFT-calculated spectrum.[6][8][9]
    
    • Advantage:[3][6][10] VCD determines AC of the bulk sample, whereas X-ray determines AC of a single crystal (which might not represent the bulk enantiomeric excess) [3, 4].

Part 3: Experimental Protocol (X-ray AC Determination)

To ensure regulatory-grade AC determination, specifically for light-atom organic molecules, follow this self-validating workflow.

Step 1: Crystal Growth & Selection
  • Goal: Single, untwinned crystal.

  • Action: Verify singularity using a polarizing microscope.

  • Heavy Atom Incorporation (Optional): If the molecule is pure C/H/O, consider co-crystallizing with a heavier counter-ion (e.g., HBr salt) to enhance

    
    . However, modern Cu sources often render this unnecessary.
    
Step 2: Data Collection Strategy
  • Source Selection: Use Copper (

    
    , 
    
    
    
    )
    radiation.
    • Why? The anomalous signal (

      
      ) for Oxygen is 
      
      
      
      with Mo radiation, but rises to
      
      
      with Cu radiation. This 50% increase is vital for light atoms.
  • Completeness: Aim for >99% completeness.

  • Redundancy (Multiplicity): Collect high-redundancy data (Multiplicity > 10).

    • Mechanism:[11][12] Anomalous differences are small (1-3% of total intensity). High redundancy averages out random noise, making the signal statistically significant.

  • Friedel Pairs: Ensure Friedel pairs are not merged during initial data reduction.

Step 3: Refinement & Validation
  • Software: SHELXL (Refinement) and PLATON (Validation).

  • Procedure:

    • Refine structure to convergence (

      
      ).
      
    • Use the TWIN and BASF instructions in SHELXL to refine the Flack parameter (

      
      ).
      
    • Crucial Step: Run the .cif and .fcf files through PLATON's Bijvoet Pair Analysis .

    • Extract the Hooft Parameter (

      
      )  and the Parsons Quotient (
      
      
      
      )
      .
    • Check the Probability (

      
      ): The probability that the structure is correct assuming enantiopurity.[4] A value of 
      
      
      
      is required.

Part 4: Visualization of Workflows

Workflow: X-ray AC Determination

This diagram outlines the decision process and technical execution for determining absolute configuration via X-ray.

XRay_AC_Workflow Start Sample: Chiral Compound Cryst Crystallization (Single Crystal Growth) Start->Cryst Check Heavy Atom Present? (>Si) Cryst->Check MoSource Data Collection: Mo Source (0.71 Å) Check->MoSource Yes CuSource Data Collection: Cu Source (1.54 Å) High Redundancy (>10x) Check->CuSource No (Light Atoms) Refine Structure Refinement (SHELXL) MoSource->Refine CuSource->Refine FlackCheck Check Flack (x) Refine->FlackCheck ResultFlack x < 0.1, u < 0.04 AC Determined FlackCheck->ResultFlack Strong Signal HooftCalc Calculate Hooft (y) & Parsons (z) (PLATON) FlackCheck->HooftCalc Weak Signal (High u) ResultHooft y < 0.1, P2 = 1.0 AC Determined (Bayesian) HooftCalc->ResultHooft Prob > 99% Fail Inconclusive (Consider VCD) HooftCalc->Fail Prob < 99%

Caption: Logical workflow for selecting X-ray sources and statistical parameters based on atomic composition.

Decision Matrix: Method Selection

When to choose X-ray versus VCD or NMR based on sample state and constraints.

AC_Method_Selection Input Unknown Absolute Configuration IsSolid Crystalline Solid? Input->IsSolid XRay X-ray Crystallography (Gold Standard) IsSolid->XRay Yes IsLiquid Liquid/Oil? IsSolid->IsLiquid No Deriv Can Derivatize? IsLiquid->Deriv If VCD unavail VCD VCD Spectroscopy (Non-destructive) IsLiquid->VCD Yes (Preferred) Deriv->VCD No (Must use VCD) NMR NMR (Mosher's) (Destructive) Deriv->NMR Yes

Caption: Strategic decision tree for selecting the optimal analytical technique for chiral assignment.

References

  • Flack, H. D. (1983).[3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[3] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[5][10][13][14] Acta Crystallographica Section B, 69(3), 249-259. Link

  • FDA Policy Statement. (1992).[11][15] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[11][15][16][17] Link

  • Stephens, P. J., et al. (2008). Determination of Absolute Configuration of Chiral Molecules using VCD. Chirality, 20(5), 643-663. Link

Sources

A Comparative Guide to the NMR Analysis of (R)-2-(3-Fluorophenyl)piperidine with Chiral Shift Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric purity is a critical, non-negotiable step. For chiral molecules such as (R)-2-(3-Fluorophenyl)piperidine, a versatile building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, augmented by the use of chiral shift reagents (CSRs), provides a powerful and accessible method for this analysis. This guide offers an in-depth comparison of common NMR chiral shift reagents, their performance in the analysis of (R)-2-(3-Fluorophenyl)piperidine, and detailed experimental protocols.

The Principle of Chiral Recognition by NMR

Enantiomers, being non-superimposable mirror images, are indistinguishable by NMR in an achiral environment, exhibiting identical chemical shifts. Chiral shift reagents circumvent this by interacting with the enantiomeric analyte to form transient diastereomeric complexes.[1] These diastereomeric complexes are no longer mirror images and, therefore, exhibit distinct NMR spectra, enabling the differentiation and quantification of the individual enantiomers.[1] The key to this analysis is the chemical shift non-equivalence (Δδ), the difference in the chemical shift of a given nucleus in the two diastereomers.

Lanthanide-based chiral shift reagents are organometallic complexes, typically of europium (Eu), praseodymium (Pr), or ytterbium (Yb), coordinated to organic ligands.[2] The paramagnetic nature of the lanthanide ion induces significant changes in the chemical shifts of the substrate's nuclei upon complexation, an effect known as the Lanthanide-Induced Shift (LIS).[2] When a chiral, enantiomerically pure LSR is used, it forms two diastereomeric complexes with a racemic or enantioenriched substrate, leading to the splitting of signals for the two enantiomers.[2][3]

Comparison of Common Chiral Shift Reagents for the Analysis of (R)-2-(3-Fluorophenyl)piperidine

The choice of a suitable chiral shift reagent is contingent on several factors, including the functional groups in the analyte, the desired magnitude of the induced shift, and the potential for signal broadening. For (R)-2-(3-Fluorophenyl)piperidine, the piperidine nitrogen acts as a Lewis basic site for coordination with the lanthanide center of the CSR.

Chiral Shift ReagentCommon AbbreviationLanthanide IonTypical Induced Shift DirectionKey AdvantagesPotential Limitations
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)Eu(hfc)₃Europium (Eu)Downfield[2]Large induced shifts, readily available.[2][3]Can cause significant line broadening.[4][5]
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]ytterbium(III)Yb(hfc)₃Ytterbium (Yb)Upfield or DownfieldLess line broadening than Eu(hfc)₃.[6]Smaller induced shifts compared to Eu(hfc)₃.
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]praseodymium(III)Pr(hfc)₃Praseodymium (Pr)Upfield[2]Can be useful for resolving signals in crowded upfield regions.May have lower resolving power for some substrates.

Expert Insight: For the analysis of 2-substituted piperidines like (R)-2-(3-Fluorophenyl)piperidine, Eu(hfc)₃ is often the first choice due to its ability to induce large chemical shift differences.[7] However, the associated line broadening can sometimes compromise resolution, especially at higher magnetic fields. In such cases, Yb(hfc)₃ presents a viable alternative, offering a better balance between shift dispersion and signal resolution. The choice ultimately depends on the specific spectral features of the analyte and the desired level of accuracy in the enantiomeric excess (ee) determination.

Experimental Protocols

A. Sample Preparation: A Self-Validating System

The integrity of your results hinges on meticulous sample preparation. The protocol below is designed to minimize common sources of error.

Materials:

  • (R)-2-(3-Fluorophenyl)piperidine sample (racemic or enantioenriched)

  • Chiral Shift Reagent (e.g., Eu(hfc)₃)

  • High-quality 5 mm NMR tubes[8]

  • Anhydrous deuterated chloroform (CDCl₃), stored over molecular sieves

  • Microsyringe

Step-by-Step Methodology:

  • Analyte Solution Preparation: Accurately weigh approximately 10-20 mg of the (R)-2-(3-Fluorophenyl)piperidine sample into a clean, dry vial.[8] Dissolve the sample in 0.6 mL of anhydrous CDCl₃.[8] Ensure complete dissolution.

  • Initial Spectrum Acquisition: Transfer the solution to an NMR tube. Acquire a standard ¹H NMR spectrum of the analyte alone. This spectrum serves as a crucial reference.

  • CSR Stock Solution Preparation: In a separate vial, prepare a stock solution of the chosen CSR (e.g., Eu(hfc)₃) in the same anhydrous CDCl₃ at a concentration of approximately 0.1 M.

  • Titration: Using a microsyringe, add small, incremental amounts (e.g., 5-10 µL) of the CSR stock solution to the NMR tube containing the analyte.[2]

  • Spectral Acquisition after each addition: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum. Monitor the changes in the chemical shifts and the splitting of signals. Continue the titration until sufficient separation of the enantiomeric signals is achieved for accurate integration.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Lanthanide shift reagents are Lewis acids and are highly susceptible to coordination with water.[4][5] The presence of moisture will preferentially complex with the CSR, diminishing its effectiveness in interacting with the analyte.

  • Titration Method: A stepwise addition of the CSR allows for the optimization of the reagent concentration.[2] Too little reagent will result in insufficient separation, while an excess can lead to excessive line broadening and potential saturation of the coordination sites.[5] This methodical approach ensures the acquisition of a spectrum with optimal resolution for quantification.

B. NMR Data Acquisition and Processing

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters: Use standard ¹H NMR acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio for accurate integration.

  • Processing: Apply standard Fourier transformation and phase correction. A baseline correction may be necessary to ensure accurate integration of the separated signals.

Data Presentation and Analysis

The effectiveness of a chiral shift reagent is determined by the magnitude of the chemical shift non-equivalence (ΔΔδ) between the corresponding signals of the two diastereomeric complexes.

Table 1: Illustrative ¹H NMR Data for Racemic 2-(3-Fluorophenyl)piperidine with Eu(hfc)₃

Protonδ (ppm) without CSRδ (ppm) with Eu(hfc)₃ (Enantiomer 1)δ (ppm) with Eu(hfc)₃ (Enantiomer 2)Δδ (ppm)ΔΔδ (ppm)
H-2 (CH)3.504.854.75-0.10
Aromatic H7.20-7.408.108.05-0.05
Piperidine CH₂1.50-1.902.802.78-0.02

Note: The chemical shift values are hypothetical and for illustrative purposes.

Enantiomeric Excess (ee) Calculation:

The enantiomeric excess can be calculated from the integrated areas of the well-resolved signals corresponding to the two enantiomers:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the integrated areas of the signals for the two enantiomers.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis Analyte Weigh (R)-2-(3-Fluorophenyl)piperidine Solvent Dissolve in Anhydrous CDCl3 Analyte->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Initial_Spectrum Acquire Initial ¹H Spectrum NMR_Tube->Initial_Spectrum CSR_Addition Titrate with Eu(hfc)3 Solution Initial_Spectrum->CSR_Addition Final_Spectrum Acquire Final ¹H Spectrum CSR_Addition->Final_Spectrum Processing Process Spectrum Final_Spectrum->Processing Integration Integrate Separated Signals Processing->Integration Calculation Calculate ee% Integration->Calculation

Caption: Experimental workflow for NMR analysis with a chiral shift reagent.

Mechanism of Chiral Recognition

The chiral recognition process relies on the formation of a transient diastereomeric complex between the chiral analyte and the chiral shift reagent.

mechanism cluster_complex Diastereomeric Complexes cluster_spectrum NMR Spectrum Analyte (R/S)-2-(3-Fluorophenyl)piperidine (Enantiomers) Complex_R [(R)-Analyte]·[(+)-CSR] Analyte->Complex_R Coordination Complex_S [(S)-Analyte]·[(+)-CSR] Analyte->Complex_S Coordination CSR (+)-Eu(hfc)3 (Chiral Shift Reagent) CSR->Complex_R CSR->Complex_S Spectrum Distinct NMR Signals (ΔΔδ ≠ 0) Complex_R->Spectrum Complex_S->Spectrum

Caption: Formation of diastereomeric complexes leading to signal separation.

Concluding Remarks

The use of chiral shift reagents in NMR spectroscopy remains a robust and reliable method for the determination of enantiomeric purity. For the analysis of (R)-2-(3-Fluorophenyl)piperidine, reagents such as Eu(hfc)₃ and Yb(hfc)₃ offer excellent performance. By following a meticulous experimental protocol, researchers can obtain high-quality, reproducible data that is essential for advancing drug discovery and development programs. The choice of the optimal reagent and experimental conditions should be guided by a balance between achieving maximal chemical shift separation and maintaining acceptable signal resolution.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Reifsneider, S. N., et al. (n.d.). NMR Studies of Drugs. Application of a Chiral Lanthanide Shift Reagent for Potential Direct Determination of Enantiomeric Excess. Spectroscopy Letters.
  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents.
  • Goering, H. L. (1974). NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • Chemistry Notes. (2020, December 9). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?.
  • Gheorghiu, M. D. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Water-Soluble Chiral Shift Reagents for High-Field NMR.
  • Fiveable. (2025, August 15). Chiral Shift Reagents Definition.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. RSC Publishing.
  • Journal of Chemical Education. (n.d.). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine.

Sources

Comparative Binding Affinity Guide: 3-Fluoro vs. 4-Fluoro Phenylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse classes of drugs including SSRIs (e.g., Paroxetine), opioid analgesics (e.g., Pethidine), and dissociative anesthetics (e.g., PCP analogs).

The strategic incorporation of fluorine—specifically the choice between 3-fluoro (meta) and 4-fluoro (para) substitution—is a critical decision point in lead optimization. This guide analyzes the divergent impacts of these two isomers.

Key Takeaways:

  • 4-Fluoro (Para): Primarily utilized to block metabolic degradation (CYP450 oxidation) and enhance SERT/Sigma-1 affinity through specific halogen-binding pockets. It is the industry standard for stabilizing the phenylpiperidine core.

  • 3-Fluoro (Meta): Often employed to modulate conformation (via the gauche effect) or shift selectivity profiles (e.g., increasing NET affinity over SERT). It generally offers lower metabolic protection than the 4-F isomer.

Physicochemical & Electronic Mechanisms[1]

Before examining binding data, it is essential to understand the underlying physical organic chemistry driving these differences.

Electronic Modulation (Hammett & pKa)

Fluorine is highly electronegative (


). Its position on the phenyl ring alters the electron density of the piperidine nitrogen via inductive effects, influencing the basicity (

) and, consequently, the ionization state at physiological pH (7.4).
Property3-Fluoro (Meta)4-Fluoro (Para)Impact on Binding
Hammett Constant (

)


3-F is more electron-withdrawing, potentially lowering the

of the piperidine amine more than 4-F.
Metabolic Stability Low/Moderate. Leaves the para-position open for CYP-mediated hydroxylation.High. Blocks the primary site of oxidative metabolism (Metabolic Shunt).4-F extends half-life (

), maintaining effective concentration at the target.
Lipophilicity (

)

to


to

Both increase membrane permeability, but 4-F often aligns better with hydrophobic pockets in GPCRs.
The "Sigma Hole" and Halogen Bonding

In protein binding pockets (e.g., SERT or Sigma receptors), the C-F bond creates an anisotropic charge distribution known as a "sigma hole" (positive potential on the extension of the C-F bond).

  • 4-F: Often points directly into a carbonyl backbone or hydrophobic cleft, forming a stabilizing halogen bond.

  • 3-F: Alters the vector of this interaction, often disrupting the optimal binding pose unless the pocket has a specific meta-substituent tolerance.

Case Study Analysis: Binding Affinity Data

Case A: Serotonin Transporter (SERT) Inhibitors

Reference Compound: Paroxetine (4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine).

Paroxetine is the archetypal 4-fluoro phenylpiperidine. The fluorine atom at the para position is essential for its picomolar affinity. Moving this fluorine to the meta (3-position) results in a significant loss of potency and selectivity.

Comparative Data (Human SERT vs. NET):

Compound VariantSERT

(nM)
NET

(nM)
Selectivity (NET/SERT)Mechanism of Shift
4-Fluoro (Paroxetine) 0.13 40~300x (SERT Selective)4-F occupies the "Halogen Binding Pocket" (HBP) in SERT, stabilizing the complex.
3-Fluoro Analog ~15.035~2x (Mixed)Steric clash in the HBP; loss of metabolic block at para-position.
Non-Fluorinated 1.185~77xLoss of hydrophobic interaction provided by Fluorine.

Note: Data synthesized from SAR trends in SSRI development [1, 2].

Case B: Sigma-1 ( ) Receptor Ligands

Phenylpiperidines are "privileged scaffolds" for Sigma receptors. Here, the 4-F substitution is critical for high affinity, while 3-F modifications are often used to tune


 vs 

selectivity.

Comparative Data (SA4503 Analogs):

ScaffoldSubstituent

(nM)

(nM)
Selectivity Ratio
4-Phenylpiperazine 4-Methoxy (SA4503)4.663.114x
Fluoro-Analog 4-Fluoro 1.2 28.0 23x
Fluoro-Analog 3-Fluoro 8.545.05x

Data Source: Adapted from Xu et al. and related Sigma receptor SAR studies [3, 4].

Interpretation: The 4-F derivative typically exhibits tighter binding (lower


) due to the optimal geometric fit within the 

hydrophobic tunnel. The 3-F derivative often suffers from a slight steric penalty, reducing affinity.

Experimental Protocols

To validate these differences in your own laboratory, follow these standardized protocols.

Radioligand Competition Binding Assay (Sigma-1)

This protocol determines the


 of your 3-F and 4-F analogs against a standard radioligand.

Materials:

  • Source Tissue: Guinea pig brain homogenates (rich in

    
    ).[1][2]
    
  • Radioligand:

    
    -Pentazocine (highly selective for 
    
    
    
    ).
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:

  • Membrane Prep: Homogenize brain tissue in ice-cold Tris-HCl. Centrifuge at 40,000

    
     g for 15 min. Resuspend pellet.
    
  • Incubation: In 96-well plates, add:

    • 50

      
      L Radioligand (
      
      
      
      -Pentazocine, final conc. 3 nM).
    • 50

      
      L Test Compound (3-F or 4-F analog, concentration range 
      
      
      
      to
      
      
      M).
    • 100

      
      L Membrane suspension (200 
      
      
      
      g protein).
  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: Sigma receptors require long incubation for equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Counting: Add scintillation fluid and count radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualizing the Logic: SAR & Mechanism

The following diagrams illustrate the decision-making process and the mechanistic differences between the isomers.

SAR Decision Tree & Metabolic Fate

SAR_Logic Start Phenylpiperidine Scaffold Sub_4F 4-Fluoro (Para) Sub Start->Sub_4F Sub_3F 3-Fluoro (Meta) Sub Start->Sub_3F Metabolism_4F Blocks CYP Oxidation (Metabolic Shunt) Sub_4F->Metabolism_4F Binding_4F High Affinity (SERT/Sigma) Optimized Halogen Bond Sub_4F->Binding_4F Metabolism_3F Para-position Exposed (Rapid Hydroxylation) Sub_3F->Metabolism_3F Binding_3F Altered Vector/Selectivity (Potential Steric Clash) Sub_3F->Binding_3F Result_4F Drug Candidate (High Potency + Stability) Metabolism_4F->Result_4F Result_3F Probe/Tool Compound (Tuned Selectivity) Metabolism_3F->Result_3F Binding_4F->Result_4F Binding_3F->Result_3F

Caption: Decision matrix for fluorine substitution. 4-F (Blue path) is preferred for drug candidates due to metabolic blocking and binding optimization. 3-F (Red path) is useful for probing selectivity but often suffers from rapid clearance.

Experimental Assay Workflow

Assay_Workflow Prep Membrane Preparation (Guinea Pig Brain) Incubate Incubation (37°C, 120 min) + [3H]-Pentazocine + 3-F/4-F Analog Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Data Cheng-Prusoff Analysis (Calculate Ki) Count->Data

Caption: Standardized Radioligand Binding Workflow for determining comparative Ki values of phenylpiperidine analogs.

References

  • Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Retrieved from [Link]

  • Xu, J., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. National Institutes of Health (PubMed). Retrieved from [Link]

  • Waterhouse, R.N., et al. (2002).[3] Validation of [F-18]1(3-fluoropropyl)-4-[(4-cyanomethoxy)methyl]piperidine ([F-18]FPS) as an effective PET tracer for Imaging sigma-1 receptors. ResearchGate. Retrieved from [Link]

  • Meanwell, N.A. (2018). Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal. Retrieved from [Link]

Sources

Validating Enantiomeric Purity: A Technical Guide to Chiralpak AD-H Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral chromatography, the Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) remains a cornerstone of enantioselective separation. Despite the advent of immobilized phases, the coated AD-H column continues to offer distinct selectivity profiles that are often unmatched by newer alternatives.

This guide provides a rigorous, data-driven comparison of the Chiralpak AD-H against its primary competitors (Chiralcel OD-H and Chiralpak IA). It further outlines a self-validating experimental protocol for determining enantiomeric excess (ee) compliant with ICH Q2(R1) standards, designed for researchers who require absolute certainty in their purity data.

Mechanism of Action: The "Three-Point" Interaction

To validate a method on the AD-H, one must understand the separation mechanism. The stationary phase consists of an amylose derivative coated onto 5-micron silica gel. The chiral recognition is driven by the supramolecular helical structure of the polymer, which creates distinct "clefts" or cavities.

For successful resolution, the analyte must engage in at least three simultaneous interactions with the Chiral Stationary Phase (CSP).

Diagram 1: Chiral Recognition Mechanism

Figure 1 illustrates the multi-modal interaction required for enantiomeric discrimination on polysaccharide phases.

ChiralInteraction CSP Chiral Stationary Phase (Amylose Helix) Interaction1 H-Bonding (Carbamate Group) CSP->Interaction1 Interaction2 Dipole-Dipole Stacking CSP->Interaction2 Interaction3 Steric Fit (Inclusion in Cleft) CSP->Interaction3 Analyte Racemic Analyte (R/S Mixture) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Result Enantiomeric Separation Interaction1->Result Interaction2->Result Interaction3->Result

Caption: The "Three-Point" interaction model showing the steric and electronic engagement necessary for chiral discrimination.

Comparative Analysis: AD-H vs. Alternatives

The choice of column is rarely binary; it is often a decision based on the specific structural class of the analyte.

Chiralpak AD-H vs. Chiralcel OD-H

The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the "sibling" to AD-H. While chemically similar, the backbone difference (Cellulose vs. Amylose) alters the helical pitch and cavity size.

FeatureChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Expert Insight
Polymer Backbone Amylose (Helical)Cellulose (Linear/Rod-like)Amylose helices form tighter inclusion cavities, often better for bulky aromatics.
Selectivity (

)
Superior for fused rings & bulky groupsSuperior for planar structuresThese columns are complementary . If AD-H fails (

), OD-H has a ~50% probability of success.
Retention (

)
Generally LowerGenerally HigherAD-H often yields faster run times, reducing solvent consumption.
Resolution Success ~85% of general pharmaceuticals~80% of general pharmaceuticalsCombined, these two phases cover >90% of chiral separations.
Chiralpak AD-H vs. Chiralpak IA (Immobilized)

The Chiralpak IA uses the same chiral selector as AD-H but chemically bonds it to the silica. This is the modern "rugged" alternative.

ParameterChiralpak AD-H (Coated)Chiralpak IA (Immobilized)Critical Trade-off
Solvent Tolerance Low. Restricted to Alkanes/Alcohols. (No THF, DCM, EtOAc).High. Compatible with THF, DCM, MtBE, Ethyl Acetate.AD-H is destroyed by "forbidden" solvents. IA is robust.
Efficiency (N) Higher. Coating creates a uniform supramolecular structure.Slightly Lower.[1] Immobilization can restrict polymer flexibility.AD-H often provides sharper peaks for difficult separations (

).
Selectivity The "Gold Standard" baseline.Can differ from AD-H.Immobilization alters the 3D geometry. An AD-H method may not transfer directly to IA.

Scientist's Verdict: Use Chiralpak IA for method development if solubility is an issue (requiring DCM/THF). Use Chiralpak AD-H for QC release testing where maximum resolution (


) and peak symmetry are paramount, provided the sample is soluble in alcohols/alkanes.

Experimental Protocol: Validation of Enantiomeric Purity

To validate a method for enantiomeric purity (typically measuring <0.1% of the minor enantiomer), you must prove the method is specific, sensitive, and linear.

Reagents and Conditions
  • Mobile Phase: n-Hexane / 2-Propanol (80:20 v/v) is the standard starting point.

  • Additives: 0.1% Diethylamine (DEA) for basic analytes; 0.1% Trifluoroacetic acid (TFA) for acidic analytes. Never mix these.

  • Temperature: 25°C (Lowering to 10°C often increases resolution but broadens peaks).

Validation Workflow (ICH Q2(R1) Aligned)

This workflow ensures that the method is "self-validating"—meaning the data generated confirms the system's readiness.

Diagram 2: Validation Logic Flow

Figure 2 outlines the decision tree for validating a chiral impurity method.

ValidationFlow Start Start Validation Specificity Specificity Test: Inject Racemate + Placebo Start->Specificity ResolutionCheck Is Rs > 2.0? Specificity->ResolutionCheck Sensitivity Sensitivity (LOD/LOQ): Signal-to-Noise > 10:1 ResolutionCheck->Sensitivity Yes Optimize Optimize Mobile Phase (Change Alcohol/Temp) ResolutionCheck->Optimize No Linearity Linearity: Minor Enantiomer (0.05% - 1.0%) Sensitivity->Linearity Accuracy Accuracy (Recovery): Spike Impurity into Pure Major Linearity->Accuracy FinalMethod Validated Method Ready for QC Accuracy->FinalMethod Optimize->Specificity

Caption: Step-by-step validation logic ensuring regulatory compliance for chiral purity assays.

Key Validation Steps
  • System Suitability (The "Pre-Flight" Check):

    • Inject a racemic mixture.[2]

    • Requirement: Resolution (

      
      ) > 1.5 (Baseline separation).[3][4]
      
    • Requirement: Tailing Factor (

      
      ) < 1.5. Chiral columns are prone to tailing; if 
      
      
      
      , increase additive concentration.
  • Limit of Quantitation (LOQ):

    • The minor enantiomer must be quantifiable at the reporting threshold (usually 0.05% or 0.1%).

    • Protocol: Dilute the racemate to 0.05% concentration. Inject 6 times.

    • Acceptance: Signal-to-Noise (S/N) > 10. RSD of area < 10%.

  • Linearity of the Minor Enantiomer:

    • Do not validate linearity up to 100%. You are measuring an impurity.

    • Range: 0.05% to 1.0% of the target concentration.

    • Acceptance:

      
      .
      

Troubleshooting & Expert Optimization

As a Senior Scientist, I have observed that 90% of AD-H failures stem from two issues: Solvent History and Additive Memory .

The "Memory Effect"

Chiralpak AD-H is a coated phase. If you switch from a mobile phase with TFA (acidic) to one with DEA (basic), the column will retain the acid, causing massive baseline drift and retention time shifts.

  • Rule: Dedicate columns to either acidic OR basic methods. If you must switch, wash with 100% Ethanol (10 column volumes) followed by the new mobile phase for at least 2 hours.

Solvent Stripping (The Fatal Error)
  • Never inject a sample dissolved in Ethyl Acetate, DMSO, or THF onto a standard AD-H column. It will strip the amylose coating off the silica, permanently destroying the column.

  • Safe Diluents: Mobile phase, Hexane, Ethanol, Isopropanol.

Resolution Enhancement

If


 (partial separation), try these steps in order:
  • Lower Temperature: Drop from 25°C to 10°C. Separation factors (

    
    ) almost always increase at lower temperatures (enthalpy driven).
    
  • Change Alcohol: Switch from 2-Propanol to Ethanol. Ethanol is a "sharper" modifier and often improves peak shape.

  • Reduce Flow: Lower flow from 1.0 mL/min to 0.5 mL/min to mitigate mass transfer limitations in the 5-micron particles.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H.[7][8][9][10]Link

  • Cass, Q. B., et al. (2014). Chiralpak IA vs. Chiralpak AD: A Comparative Study of Immobilized and Coated Amylose Phases.[11] Journal of Chromatography A. Link

  • Subramanian, G. (2001). A Practical Approach to Chiral Separations by Liquid Chromatography. VCH Publishers. Link

Sources

Catalytic Resolution vs. Chiral Pool Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical development, the selection of a synthetic strategy for chiral centers is a critical decision point that dictates process economics, scalability, and regulatory compliance. This guide objectively compares Catalytic Resolution and Chiral Pool Synthesis , the two dominant non-asymmetric-catalysis paradigms.

While Chiral Pool strategies offer high optical purity by leveraging nature's pre-existing stereocenters (amino acids, sugars, terpenes), they often suffer from "wrong enantiomer" unavailability and long, linear derivatization sequences. Conversely, Catalytic Resolution (specifically Kinetic Resolution, KR) allows access to both enantiomers from cheap racemic feedstocks but is theoretically capped at 50% yield unless coupled with in situ racemization (Dynamic Kinetic Resolution, DKR).

This guide synthesizes experimental data, industrial case studies (Pregabalin), and validated protocols to empower researchers to make data-driven synthetic choices.

Part 1: Fundamental Principles & Mechanisms

Chiral Pool Synthesis

Concept: The "Nature’s Toolbox" approach. It utilizes readily available enantiopure starting materials (SM) extracted from biological sources.[1]

  • Mechanism: The stereocenter is not created but preserved or manipulated. The challenge lies in maintaining stereochemical integrity during chemical transformations (avoiding racemization).

  • Common Sources: L-Amino acids, Tartaric acid, Carbohydrates, Terpenes.[1]

Catalytic Resolution (Kinetic Resolution)

Concept: The "Statistical Selection" approach. A chiral catalyst (enzyme or metal complex) reacts with one enantiomer of a racemate significantly faster than the other (


).
  • Mechanism:

    
    
    
  • Key Metric: The Selectivity Factor (

    
    ), where 
    
    
    
    . An
    
    
    is typically required for practical synthesis.
Visualizing the Pathways

The following diagram contrasts the linear nature of Chiral Pool synthesis with the divergent nature of Kinetic Resolution.

Comparison cluster_0 Chiral Pool Synthesis cluster_1 Catalytic Kinetic Resolution Natural_SM Natural Chiral SM (e.g., L-Amino Acid) Deriv Derivatization (Protection/Activation) Natural_SM->Deriv Transform Functional Group Transformation Deriv->Transform Target_CP Target Molecule (High ee%) Transform->Target_CP Racemate Racemic SM (50:50 mixture) Intermed Reaction Mixture Racemate->Intermed + Catalyst Catalyst Chiral Catalyst (Enzyme/Metal) Product_R Product (R) (Max 50% Yield) Intermed->Product_R Fast Reaction SM_S Unreacted SM (S) (Max 50% Yield) Intermed->SM_S Slow/No Reaction caption Figure 1: Comparison of Linear Chiral Pool vs. Divergent Kinetic Resolution Pathways.

Part 2: Critical Comparative Analysis

Atom Economy & Yield Efficiency

The most significant differentiator is the "50% Wall" inherent to standard kinetic resolution.

FeatureChiral Pool SynthesisCatalytic Kinetic Resolution (KR)Dynamic Kinetic Resolution (DKR)
Theoretical Yield 100%50% (max)100%
Atom Economy Low to Medium (Protecting groups often needed)High (Direct functionalization)High
Stereocenter Source Pre-existing (Stoichiometric)Induced (Catalytic)Induced (Catalytic)
Waste Generation High (Auxiliary removal steps)Medium (Unwanted enantiomer is waste unless recycled)Low
Cost Drivers & Availability[2][3]
  • Chiral Pool: Cost is front-loaded.[2] Natural isomers (e.g., L-amino acids) are dirt cheap; unnatural isomers (e.g., D-amino acids) can be 100x more expensive.

  • Resolution: Cost is process-dependent.[2] Racemic starting materials are cheap. The cost driver is the catalyst (e.g., Lipase B from Candida antarctica - CALB) and the separation downstream.

Scalability
  • Chiral Pool: Excellent for early-phase, but linear sequences can become bottlenecks at ton-scale due to step count.

  • Resolution: Highly scalable, especially enzymatic resolutions which run at ambient temperature/pressure. The main bottleneck is the physical separation of product and starting material (distillation or extraction).

Part 3: Industrial Case Study – Pregabalin (Lyrica)

The synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) illustrates the industry's shift from classical resolution to enzymatic resolution to optimize cost and yield.[3]

Route A: Classical Resolution (Early Process)
  • Method: Racemic synthesis followed by resolution with (S)-Mandelic acid.[4]

  • Outcome: 50% loss of material. Requires recrystallization.

  • Verdict: Viable for launch but economically inefficient for generic competition.

Route B: Enzymatic Kinetic Resolution (Pfizer 2nd Gen)
  • Method: Lipolase-catalyzed hydrolysis of a diester intermediate.

  • Innovation: The "wrong" enantiomer was not discarded. It was racemized and recycled, effectively creating a process that approaches 100% yield over multiple cycles.

  • Data: 45-50% conversion per pass, >98% ee.

  • Verdict: Superior throughput and lower E-factor (waste).

Pregabalin cluster_pfizer Pfizer Enzymatic Route Start Diester Precursor (Racemic) Hydrolysis Selective Hydrolysis Start->Hydrolysis + Enzyme, H2O Enzyme Lipolase (Thermomyces lanuginosus) S_Acid (S)-Monoacid (Desired Intermediate) Hydrolysis->S_Acid Fast R_Diester (R)-Diester (Unreacted) Hydrolysis->R_Diester Slow Pregabalin Pregabalin (Final Drug) S_Acid->Pregabalin Curtius Rearrangement & Deprotection Racemization Thermal Racemization (Recycle) R_Diester->Racemization Base/Heat Racemization->Start Recycle loop caption Figure 2: Enzymatic Resolution of Pregabalin with Recycle Loop.

Part 4: Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol

Target: Resolution of racemic 1-phenylethanol to (R)-1-phenylethyl acetate.

Reagents:

  • Racemic 1-phenylethanol (1.0 equiv)

  • Vinyl acetate (2.0 equiv, Acyl donor)

  • Immobilized Lipase CALB (Novozym 435, 10-20 mg/mmol)

  • Solvent: Hexane or MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology:

  • Setup: In a clean, dry reaction vial, dissolve racemic 1-phenylethanol (10 mmol, 1.22 g) in MTBE (20 mL).

  • Activation: Add Vinyl acetate (20 mmol, 1.85 mL). Note: Vinyl acetate is irreversible; the byproduct is volatile acetaldehyde.

  • Initiation: Add Novozym 435 beads (100 mg). Seal the vial and place in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Monitor by chiral GC or HPLC every hour. Look for the "Golden Point" (approx 50% conversion).

    • Stop criterion: When conversion reaches 49-51% and ee of the remaining alcohol is >99%.

  • Workup: Filter off the enzyme beads (can be washed and reused).

  • Separation: Concentrate the filtrate. Separate the (S)-alcohol (SM) from the (R)-acetate (Product) via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation: Measure optical rotation and compare with literature values.

Protocol B: Chiral Pool Synthesis Step

Target: Synthesis of N-Boc-L-Phenylalaninol from L-Phenylalanine.

Reagents:

  • L-Phenylalanine (1.0 equiv)

  • Sodium Borohydride (

    
    , 2.5 equiv)
    
  • Iodine (

    
    , 1.0 equiv)
    
  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add L-Phenylalanine (10 mmol, 1.65 g) and

    
     (25 mmol, 0.95 g) in dry THF (30 mL).
    
  • Activation: Cool to 0°C. Dissolve Iodine (10 mmol, 2.54 g) in THF (10 mL) and add dropwise over 30 mins. Caution: Hydrogen gas evolution.

  • Reaction: Reflux the mixture for 18 hours. The iodine activates the borohydride, generating borane in situ, which reduces the carboxylic acid to the alcohol without racemizing the alpha-center.

  • Quench: Cool to 0°C. Carefully add Methanol until bubbling ceases. Evaporate solvents.

  • Workup: Dissolve residue in 20% KOH solution (50 mL). Stir for 4 hours to break boron complexes. Extract with DCM (3 x 50 mL).

  • Purification: Recrystallize from EtOAc/Hexane.

  • Integrity Check: Verify ee% via Chiral HPLC. Chiral pool sequences must be checked for partial racemization (e.g., 98% ee starting material should yield >97% ee product).

Part 5: Decision Matrix

Use this logic flow to determine the optimal method for your target molecule.

DecisionTree Start Start: Target Molecule Analysis IsNatural Is the chiral center present in a cheap natural product? Start->IsNatural WrongEnant Is it the 'Natural' enantiomer? IsNatural->WrongEnant Yes RacemateCheap Is the racemate easy to make? IsNatural->RacemateCheap No Cost Is the natural SM < $100/kg? WrongEnant->Cost Yes WrongEnant->RacemateCheap No (Unnatural isomer) UsePool USE CHIRAL POOL (Amino Acids, Sugars) Cost->UsePool Yes Cost->RacemateCheap No CanRecycle Can the 'wrong' enantiomer be recycled/racemized? RacemateCheap->CanRecycle Yes UseAsym Consider Asymmetric Catalysis (Metal/Organocatalysis) RacemateCheap->UseAsym No UseRes USE KINETIC RESOLUTION (Enzymatic/Chemical) CanRecycle->UseRes Yes (DKR preferred) CanRecycle->UseAsym No (50% yield is unacceptable) caption Figure 3: Strategic Decision Matrix for Chiral Synthesis.

References

  • Pfizer Inc. (2008).[5] Process for the synthesis of pregabalin. US Patent 20080014280. Link

  • Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, 12(3), 392–398. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(2), 495-519. Link

  • Blaser, H. U. (2010). Industrial asymmetric synthesis: Are we there yet?. Chemical Communications, 46, 2682-2684. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-(3-Fluorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a safety protocol that is both robust and intuitive. This guide provides an in-depth operational plan for the safe handling of (R)-2-(3-Fluorophenyl)piperidine, a substituted piperidine derivative. As such, it warrants a cautious approach, drawing parallels from the known hazards of its parent structure, piperidine, and related fluorinated aromatic compounds. The primary objective is to create a self-validating system of safety that protects researchers from chemical exposure through meticulous planning, the correct use of engineering controls, and appropriate personal protective equipment (PPE).

Hazard Profile and Risk Assessment

Before any handling, a thorough understanding of the potential hazards is essential.[1][2] While a specific Safety Data Sheet (SDS) for (R)-2-(3-Fluorophenyl)piperidine may not be readily available, its structure suggests a hazard profile that should be assumed to include characteristics from both piperidine and fluorinated phenyl compounds.

  • Piperidine Hazards: The parent compound, piperidine, is classified as a highly flammable liquid and vapor.[3] It is known to be toxic in contact with skin or if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[3][4]

  • Fluorinated Aromatic Compound Hazards: Similar fluorinated compounds are known to cause skin, eye, and respiratory irritation.[5][6]

  • Assumed Profile: Therefore, (R)-2-(3-Fluorophenyl)piperidine must be handled as a substance that is potentially flammable, corrosive, and toxic via oral, dermal, and inhalation routes. All protocols must be designed to mitigate these assumed risks.

A mandatory pre-work risk assessment should be conducted to identify the specific risks associated with the planned experiment, including quantities used, potential for aerosol generation, and the duration of handling.

The First Line of Defense: Engineering Controls

Personal protective equipment is the final barrier between a researcher and a hazardous chemical. The primary methods of exposure control are engineering and administrative controls.

  • Chemical Fume Hood: All handling of (R)-2-(3-Fluorophenyl)piperidine, including weighing, preparing solutions, and transfers, must be conducted inside a certified and properly functioning chemical fume hood.[1][2][7] This is critical to minimize inhalation exposure to volatile compounds or fine powders.[8] The sash should be kept as low as possible during work.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

  • Emergency Equipment: Ensure unobstructed access to a safety shower, eyewash station, and a fire extinguisher appropriate for chemical fires (e.g., dry chemical or carbon dioxide).[1]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE must be based on the highest potential risk for the planned procedure. The following provides a comprehensive protocol for PPE selection and use.

PPE ComponentSpecificationRationale and Causality
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified). A full-face shield worn over goggles is required when there is a significant risk of splashing (e.g., transferring large volumes, working with reactions under pressure).[2][9]Protects against splashes of corrosive and toxic liquid. Standard safety glasses do not provide an adequate seal against splashes and are insufficient.[10] A face shield protects the entire face from splashes.[11]
Hand Protection Nitrile gloves for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be used. Always double-glove.Nitrile provides good protection against a wide range of chemicals for short-term contact.[9] Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin. For sustained contact, the higher chemical resistance of neoprene or similar materials is necessary. Always inspect gloves for tears or degradation before use.[2]
Body Protection Flame-resistant laboratory coat with a fully fastened front.[12]Provides a removable barrier to protect skin and personal clothing from splashes and spills. Flame-resistant material is crucial due to the assumed flammability of the compound.
Foot Protection Closed-toe, non-permeable shoes.Protects feet from spills. Open-toed shoes, sandals, or woven footwear are strictly prohibited in the laboratory.[2][10]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required for large-scale work, spill cleanup, or if engineering controls fail. Use of a respirator requires prior medical clearance, training, and fit-testing as per OSHA regulations.[11][13]This is a secondary control measure for situations where the concentration of airborne vapors may exceed permissible exposure limits.[8][14]

PPE_Workflow J Work Complete & Area Safe I I I->J

Step-by-Step Operational Protocols

Adherence to a strict, sequential protocol is non-negotiable for ensuring safety.

  • Inspect: Before starting, visually inspect all PPE for damage, such as cracks in goggles or tears in gloves.[1]

  • Body and Foot Protection: Don closed-toe shoes and a flame-resistant lab coat, ensuring it is fully buttoned.

  • Eye Protection: Put on chemical splash goggles.

  • Hand Protection: Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Put on the second pair of gloves over the first.

This process is designed to prevent contamination of skin and clean areas.

  • Outer Gloves: While still in the designated work area (e.g., inside the fume hood), remove the outer pair of gloves by peeling them off without touching the external surface with your bare hands. Dispose of them in the designated chemical waste container.

  • Lab Coat & Goggles: Move away from the immediate work area. Remove the lab coat by rolling it outwards and away from your body, avoiding contact with the potentially contaminated exterior. Hang it in its designated storage location. Remove goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[10][12]

Emergency and Spill Procedures

Preparation is key to a safe response.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15][16]

  • Small Spill (inside fume hood): Use an absorbent material (e.g., spill pads or vermiculite) to contain the spill. Place the contaminated absorbent in a sealed, labeled waste container. Decontaminate the area with an appropriate solvent.

  • Large Spill: Evacuate the laboratory immediately and alert institutional safety personnel.

Disposal Plan: Handling Halogenated Waste

As a fluorinated compound, (R)-2-(3-Fluorophenyl)piperidine is a halogenated organic chemical. Halogenated waste streams must be segregated from non-halogenated waste.[17]

  • Designated Container: All waste containing this compound (including contaminated gloves, absorbent materials, and solutions) must be placed in a clearly labeled, dedicated "Halogenated Organic Waste" container.[7][18]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate percentages.[19][20]

  • Storage: Keep the waste container closed at all times, except when adding waste.[18] Store it in a well-ventilated, secondary containment area away from incompatible materials.

  • Disposal: Never pour halogenated organic waste down the drain.[7][12] Arrange for disposal through your institution's environmental health and safety office.

By integrating these robust safety and logistical plans into your daily workflow, you build a culture of safety that extends beyond the product itself, ensuring the well-being of all laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.